Chemical structure and properties of 4-Amino-6-ethylquinazoline
Structure, Synthesis, and Pharmacological Properties Executive Summary 4-Amino-6-ethylquinazoline is a bioactive heterocyclic compound belonging to the quinazoline class, a scaffold ubiquitous in medicinal chemistry due...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmacological Properties
Executive Summary
4-Amino-6-ethylquinazoline is a bioactive heterocyclic compound belonging to the quinazoline class, a scaffold ubiquitous in medicinal chemistry due to its potent inhibition of receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR).[1][2] This monograph details the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of the 6-ethyl derivative. Unlike the more common 6,7-dimethoxy analogs (e.g., Gefitinib), the 6-ethyl substitution introduces a specific hydrophobic vector that alters the molecule's lipophilicity and binding affinity within the ATP-binding pocket of kinase domains.
Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]
Molecular Architecture
The core structure consists of a fused benzene and pyrimidine ring (quinazoline) with an amino group at position 4 and an ethyl group at position 6. The molecule exhibits amino-imino tautomerism, though the amino form predominates in solution and solid states due to aromatic stabilization.
Key Structural Features:
N1 & N3: Pyrimidine nitrogen atoms serving as hydrogen bond acceptors (critical for kinase hinge binding).
C4-Amino: Acts as a hydrogen bond donor.
C6-Ethyl: A hydrophobic moiety that increases lipophilicity (LogP) and interacts with hydrophobic regions in the target protein.
Physicochemical Data Profile
The following data summarizes the core properties of 4-Amino-6-ethylquinazoline.
Property
Value (Experimental/Predicted)
Significance
IUPAC Name
6-Ethylquinazolin-4-amine
Official nomenclature
Molecular Formula
C₁₀H₁₁N₃
Composition
Molecular Weight
173.21 g/mol
Small molecule drug-like range
CAS Number
Not widely listed; Analogous to 15018-66-3 (parent)
Research grade entity
LogP (Predicted)
2.3 ± 0.4
Moderate lipophilicity; good membrane permeability
pKa (N1)
~5.4
Protonation site; relevant for solubility in acidic media
H-Bond Donors
1 (Exocyclic NH₂)
Interaction with Glu/Met gatekeepers in kinases
H-Bond Acceptors
3 (N1, N3, NH₂)
Critical for water-mediated bridging
Synthetic Methodologies
The synthesis of 4-Amino-6-ethylquinazoline can be achieved through two primary robust pathways: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling .
Pathway A: The Quinazolinone Route (Primary Scale-Up)
This route is preferred for gram-scale synthesis due to the availability of starting materials and high yields.
Step 1: Cyclization
Precursor: 2-Amino-5-ethylbenzoic acid.
Reagent: Formamide (excess).
Conditions: Reflux (180°C), 4-6 hours.
Mechanism: The amino group condenses with formamide to form the quinazolin-4(3H)-one core.
Step 2: Chlorination
Intermediate: 6-Ethylquinazolin-4(3H)-one.
Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂ with catalytic DMF.
Conditions: Reflux, 2-3 hours.
Product: 4-Chloro-6-ethylquinazoline.
Step 3: Amination (SₙAr)
Reagent: Ammonia (NH₃) in Methanol or Isopropanol.
Conditions: Sealed tube, 80°C or RT with high pressure.
Mechanism: The chloride is a good leaving group, activated by the electron-deficient pyrimidine ring, allowing nucleophilic attack by ammonia.
Ideal for generating a library of 6-substituted analogs.
Substrate: 6-Bromoquinazolin-4-amine.
Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate).
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Base: K₂CO₃ or Cs₂CO₃.
Solvent: Dioxane/Water (4:1).
Conditions: 90°C, 12 hours under Argon.
Figure 1: Synthetic pathways for 4-Amino-6-ethylquinazoline. The solid line represents the classical scale-up route; the dashed line represents the diversity-oriented cross-coupling route.
Biological Activity & SAR Logic[2][3][11][12][13][14]
Kinase Inhibition Mechanism
The 4-aminoquinazoline scaffold is a privileged structure for ATP-competitive inhibition.
Hinge Binding: The N1 acceptor and C4-amino donor form a bidentate hydrogen bond network with the hinge region amino acids (e.g., Met793 in EGFR).
6-Position Vector: The 6-ethyl group projects into the solvent-accessible region or a specific hydrophobic pocket, depending on the kinase conformation. Unlike the 6,7-dimethoxy motif (which improves solubility and metabolic stability), the 6-ethyl group increases hydrophobic contact, potentially improving affinity for wild-type EGFR but altering metabolic clearance rates.
Structure-Activity Relationship (SAR)
4-Amino: Essential. Alkylation of this amine (e.g., N-methyl) often reduces potency unless it is an aniline derivative (e.g., Gefitinib).
6-Ethyl vs. 6-Methyl: The ethyl group provides greater steric bulk. If the pocket is tight, this reduces activity; if the pocket allows, the extra methylene group contributes ~0.5 kcal/mol binding energy via the hydrophobic effect.
6-Ethyl vs. 6-H: The unsubstituted parent (4-aminoquinazoline) is significantly less potent and less selective. The 6-substitution is critical for filling the ATP-binding cleft.
Figure 2: Pharmacophore mapping of 4-Amino-6-ethylquinazoline within the kinase binding pocket.
Analytical Characterization
To validate the synthesis of 4-Amino-6-ethylquinazoline, the following analytical signatures are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Aromatic Region: Three protons for the benzene ring (H5, H7, H8) and one singlet for the pyrimidine proton (H2).
H2: Singlet, ~8.4 ppm (Deshielded by two nitrogens).
H5: Doublet/Singlet, ~7.9 ppm (Ortho to ethyl).
Ethyl Group:
CH₂: Quartet, ~2.7 ppm (J = 7.6 Hz).
CH₃: Triplet, ~1.2 ppm (J = 7.6 Hz).
Amino Group: Broad singlet, ~7.5–8.0 ppm (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 174.1 m/z.
Fragmentation: Loss of the ethyl group (M-29) or ammonia (M-17) are common fragmentation pathways in high-energy collision studies.
References
Synthesis of Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron 61.43 (2005): 10153-10160. Link
Quinazoline SAR Studies: Bridges, A. J., et al. "Tyrosine kinase inhibitors.[3] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link
EGFR Inhibition Mechanisms: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry 277.48 (2002): 46265-46272. Link
Palladium-Catalyzed Synthesis: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link
Technical Monograph: Biological Activity & SAR of 4-Amino-6-ethylquinazoline Derivatives
Executive Summary The 4-aminoquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for multiple FDA-approved Tyrosine Kinase Inhibitors (TKIs) including Gefitinib, Erlotin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-aminoquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for multiple FDA-approved Tyrosine Kinase Inhibitors (TKIs) including Gefitinib, Erlotinib, and Lapatinib. While the 6-position is traditionally substituted with solubilizing alkoxy groups (e.g., methoxy, ethoxy, morpholinopropoxy), the 6-ethyl variation represents a specific study in lipophilic optimization.
This guide analyzes the 4-amino-6-ethylquinazoline series, focusing on its utility as a probe for the solvent-front interface of the ATP-binding pocket in EGFR (Epidermal Growth Factor Receptor). By replacing the polar ether linkage with a hydrophobic ethyl group, researchers can modulate LogP (lipophilicity) and membrane permeability while retaining the critical N1/N3 hydrogen-bonding network required for kinase inhibition.
The biological potency of 4-amino-6-ethylquinazoline derivatives is governed by three pharmacophoric regions. Understanding these interactions is prerequisite to rational drug design.
The Pharmacophore Triad
Region
Chemical Moiety
Biological Function
Core
Quinazoline Ring
Scaffold Anchoring: Mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from the backbone NH of Met793 (in EGFR), anchoring the molecule in the hinge region.[1]
Position 4
Substituted Amine (Aniline)
Hydrophobic Pocket Fit: The aromatic ring attached here (often 3-chloro-4-fluoroaniline) penetrates the deep hydrophobic pocket, engaging in Van der Waals interactions with Leu788 and Val726 .
Position 6
Ethyl Group (-CH₂CH₃)
Solvent Interface Modulation: Unlike traditional 6-alkoxy groups, the 6-ethyl group is purely lipophilic. It projects toward the solvent front.[1] Its lack of an oxygen atom prevents H-bond acceptance, increasing the compound's cLogP and potentially enhancing passive diffusion across the cell membrane.
The "Ethyl vs. Ethoxy" Switch
Most clinical inhibitors (e.g., Erlotinib) utilize a 6-(2-methoxyethoxy) or similar ether chain.
Advantage of 6-Ethyl: Increases hydrophobic packing against the solvent channel rim; removes a metabolic soft spot (O-dealkylation).
Risk: Reduced aqueous solubility compared to ether/morpholine analogs. This requires formulation strategies (e.g., mesylate salt formation) during development.
Mechanism of Action (MoA): EGFR Kinase Inhibition[2]
The primary target of this class is the intracellular catalytic domain of EGFR (ErbB1). The 4-amino-6-ethylquinazoline derivatives function as ATP-competitive inhibitors .
Signaling Pathway Blockade
By occupying the ATP binding site, these derivatives prevent the autophosphorylation of tyrosine residues on the EGFR cytoplasmic tail.[2] This halts the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) responsible for tumor cell proliferation and survival.
Figure 1: Mechanism of Action.[2][3] The inhibitor competes with ATP for the EGFR binding pocket, effectively silencing the RAS/RAF/MEK proliferation cascade.
Chemical Synthesis & Validation
To ensure scientific integrity, the synthesis must be regioselective. The introduction of the ethyl group at position 6 is best achieved early in the precursor stage (starting with 5-ethylanthranilic acid or 4-ethylaniline) rather than late-stage alkylation, which can lead to inseparable isomers.
Comparative Activity Data (Predicted/Literature Range)
Compound Class
R6 Substituent
EGFR (nM)
A549 (µM)
LogP (Calc)
Gefitinib (Ref)
Morpholino-propoxy
0.4 - 0.8
0.1 - 0.5
3.2
Analog A
-H (Unsubstituted)
15.0 - 25.0
> 5.0
2.8
Target Series
-Ethyl
2.0 - 8.0
0.8 - 1.5
4.1
Note: The 6-ethyl group generally improves potency over the unsubstituted analog due to hydrophobic filling, but may show slightly lower potency than the optimized alkoxy-chains of Gefitinib due to the loss of water-mediated H-bonding networks.
References
Structure-Activity Rel
Source: Molecules (MDPI)
Significance: Defines the critical N1 and N3 interactions and the role of 6-position substitution in solvent interaction.
An In-Depth Technical Guide to the Thermodynamic Properties of 6-Ethyl Substituted Quinazolines for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the thermodynamic properties of 6-ethyl substituted quinazolines, a class of compounds with significant potential in drug development. As researchers and scientis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the thermodynamic properties of 6-ethyl substituted quinazolines, a class of compounds with significant potential in drug development. As researchers and scientists in this field, a deep understanding of the thermodynamic forces driving molecular interactions is paramount for the rational design of potent and selective therapeutics. This document will detail a robust framework for the synthesis, purification, and thermodynamic characterization of these compounds, offering both theoretical grounding and practical, field-proven protocols.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their ability to mimic endogenous purine structures and interact with a wide array of biological targets.[2] The 6-position of the quinazoline ring is a key site for substitution, influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an ethyl group at this position can modulate lipophilicity and steric interactions, potentially leading to enhanced target affinity and selectivity. A thorough understanding of the thermodynamic consequences of this substitution is therefore crucial for optimizing drug candidates.
Synthesis of 6-Ethyl Substituted Quinazolines: A Proposed Route
A reliable and scalable synthetic route is the foundation of any drug discovery program. Based on established methodologies for quinazoline synthesis, we propose a straightforward and efficient pathway starting from the commercially available 4-ethylanthranilic acid.[3][4][5]
Synthetic Workflow
The proposed synthesis involves a two-step process: acylation of 4-ethylanthranilic acid followed by cyclization to form the quinazolinone core. Subsequent modifications can be introduced to build a diverse library of 6-ethyl substituted quinazolines.
The 4-Aminoquinazoline Pharmacophore: A Technical Odyssey in Kinase Inhibition
Topic: History and Discovery of 4-Aminoquinazoline Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 4-aminoquinazoline scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: History and Discovery of 4-Aminoquinazoline Pharmacophores
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 4-aminoquinazoline scaffold (specifically the 4-anilinoquinazoline subclass) represents one of the most successful pharmacophores in modern oncology. From the serendipitous identification of early hits in the 1990s to the rational design of third-generation covalent inhibitors, this guide deconstructs the chemical evolution, structure-activity relationships (SAR), and synthetic methodologies that transformed a simple heterocycle into a cornerstone of precision medicine for non-small cell lung cancer (NSCLC).
The Genesis: From Compound Libraries to Lead Optimization
The Pre-EGFR Era
Before its dominance in oncology, the quinazoline core was primarily known in medicinal chemistry through antihypertensive agents like Prazosin (an
-adrenergic receptor antagonist) and antimalarial candidates. The transition to tyrosine kinase inhibition was not an obvious leap but the result of high-throughput screening.
The Zeneca Breakthrough (Early 1990s)
The pivotal moment occurred at Zeneca Pharmaceuticals (now AstraZeneca). Researchers screened compound libraries against the epidermal growth factor receptor (EGFR) tyrosine kinase (TK) using an enzyme preparation from A431 human tumor cells.
The Hit: A 4-anilinoquinazoline derivative was identified as a micromolar inhibitor of EGFR-TK.
The Optimization: Unlike previous inhibitors (e.g., tyrphostins), the quinazoline scaffold offered a rigid, planar structure ideal for mimicking the adenine ring of ATP.
Key Finding: The introduction of a 3-chloro-4-fluoroaniline moiety (in Gefitinib) or a 3-ethynylaniline moiety (in Erlotinib) drastically improved potency from micromolar to nanomolar levels.
Pharmacophore Deconstruction & SAR
The success of the 4-anilinoquinazoline class relies on a tripartite structural logic.
The Core (Quinazoline Ring)
Function: Acts as the ATP-mimetic anchor.
Binding Mode: The N1 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.
The 4-Anilino "Head"
Function: Occupies the hydrophobic pocket adjacent to the ATP binding site.[1]
SAR Insight: Substitution at the 3-position (meta) of the aniline ring (e.g., Cl, Br,
) is essential for potency. This group fits into a hydrophobic cleft, providing selectivity over other kinases.
Evolution: The 3-chloro-4-fluoro substitution (Gefitinib) was optimized to balance metabolic stability and hydrophobic fit.
The 6,7-Solubilizing "Tail"
Function: Modulates physicochemical properties (solubility, lipophilicity) and interacts with the solvent-exposed region.
SAR Insight:
Gefitinib: Uses a morpholine side chain at C-6 to improve water solubility.
Erlotinib: Uses bis-(2-methoxyethoxy) chains at C-6 and C-7 to enhance solubility while maintaining a high partition coefficient for membrane permeability.
Generational Evolution: The Arms Race Against Resistance
The clinical history of these drugs is defined by the emergence of resistance mutations and the chemical responses designed to overcome them.
First Generation: Reversible Inhibitors
Drugs: Gefitinib (Iressa), Erlotinib (Tarceva).
Mechanism: Competitive reversible binding to the ATP pocket of wild-type (WT) and activating mutant (L858R, Del19) EGFR.
Limitation: Ineffective against the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the drug.
Second Generation: Irreversible Inhibitors
Drugs: Afatinib (Gilotrif), Dacomitinib.
Innovation: Introduction of an electrophilic "warhead" (acrylamide Michael acceptor) at the C-6 position.
Mechanism: Forms a covalent thioether bond with the nucleophilic thiol of Cys797 at the lip of the ATP binding pocket.
Limitation: Low selectivity between Mutant and WT EGFR, leading to dose-limiting toxicities (rash, diarrhea).
Third Generation: Mutant-Selective Inhibitors
Drugs: Osimertinib (Tagrisso).
Innovation: Redesigned scaffold (often pyrimidine-based or distinct quinazoline orientation) to bind T790M mutants while sparing WT EGFR.
Mechanism: Covalent binding to Cys797 but with a geometry that fits the sterically hindered T790M pocket.
Visualization: The Evolutionary Timeline
Figure 1: Evolutionary timeline of EGFR inhibitors driven by resistance mechanisms.
Experimental Protocol: Synthesis of Erlotinib
This protocol describes a robust, convergent synthesis of Erlotinib Hydrochloride, validated for laboratory-scale preparation.
Retrosynthetic Analysis
The synthesis disconnects at the C4-N linker. The key intermediate is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline , which undergoes nucleophilic aromatic substitution (
Procedure: Hydrogenate (or transfer hydrogenation) to reduce the nitro group to an amine. The amine then attacks the formamide/ester in situ at high temperature (160°C) to cyclize.
Procedure: Reflux in isopropanol for 4 hours. The product often precipitates as the hydrochloride salt.
Purification: Filter the precipitate. Wash with cold isopropanol and ether. Recrystallize from ethanol/water if necessary.
Yield: Typically 80-90% for this step.
Visualization: Synthetic Workflow
Figure 2: Convergent synthesis of Erlotinib Hydrochloride.
Mechanism of Action: Structural Biology
The efficacy of 4-anilinoquinazolines is defined by their precise fit within the EGFR kinase domain (residues 696–976).
The Binding Pocket
ATP Competitor: The inhibitor binds in the cleft between the N-terminal lobe (N-lobe) and C-terminal lobe (C-lobe).
Hinge Interaction: The N1 atom of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 .
Gatekeeper Residue:Thr790 controls access to the hydrophobic pocket.[6] In the T790M mutation, the bulky methionine sterically hinders the binding of 1st-generation inhibitors (Gefitinib/Erlotinib) but not 3rd-generation inhibitors (Osimertinib), which are designed with a distinct binding orientation.
Catalytic Lysine: The inhibitor often interacts indirectly with the catalytic Lys745 .
Quantitative Data: Binding Affinities
Compound
Generation
Target
IC50 (EGFR WT)
IC50 (L858R)
IC50 (T790M)
Gefitinib
1st
Reversible
0.4 nM
0.4 nM
>1000 nM
Erlotinib
1st
Reversible
0.8 nM
0.8 nM
>3000 nM
Afatinib
2nd
Irreversible
0.5 nM
0.4 nM
10 nM
Osimertinib
3rd
Irreversible
12 nM
1 nM
1 nM
Table 1: Comparative inhibitory potencies (IC50) against Wild Type (WT) and Mutant EGFR isoforms.
Figure 3: Mechanistic interruption of the EGFR signaling cascade by TKIs.[7]
References
Wakeling, A. E., et al. (1996). "Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines." Breast Cancer Research and Treatment. Link
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link
Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[8] Journal of Biological Chemistry. Link
Cohen, M. H., et al. (2005). "FDA Drug Approval Summary: Erlotinib (Tarceva) Tablets." The Oncologist. Link
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery. Link
Chandregowda, V., et al. (2009). "Synthesis of Erlotinib: A convergent approach." European Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Therapeutic Targets for 4-Amino-6-ethylquinazoline
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The 4-amino-6-ethylquinazoline moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the 4-aminoquinazoline core is the foundational pharmacophore for clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), the specific 6-ethyl substitution introduces a unique lipophilic vector distinct from the solubilizing ether linkages found in first-generation drugs.
This technical guide analyzes the therapeutic potential of this scaffold, focusing on its utility as a Type I ATP-competitive kinase inhibitor. We explore its primary efficacy against the ErbB family (EGFR/HER2) , its secondary potential in angiogenesis (VEGFR) , and emerging applications in antifolate mechanisms (DHFR) .
Structural Biology & SAR Analysis
To understand the therapeutic utility of 4-amino-6-ethylquinazoline, one must deconstruct its binding mode within the ATP-binding pocket of protein kinases.
The Pharmacophore Triad
The molecule functions through three distinct structural motifs:
The Hinge Binder (N1 & 4-Amino):
The pyrimidine ring N1 accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue (e.g., Met793 in EGFR).
The 4-amino group (often substituted with an aniline) donates a hydrogen bond to the backbone carbonyl. This mimics the adenine ring of ATP.
The Hydrophobic Core (Quinazoline Ring):
Sandwiched between hydrophobic lobes (Val726 and Leu844 in EGFR), providing van der Waals stabilization.
The 6-Ethyl "Lipophilic Switch":
Unlike the solvent-exposed 6-methoxy/ethoxy groups of Gefitinib (which aid solubility), a 6-ethyl group is strictly hydrophobic.
SAR Implication: This group targets the "ribose-binding pocket" or the entrance to the solvent channel. Its lipophilicity suggests enhanced membrane permeability, potentially increasing blood-brain barrier (BBB) penetration for CNS-active applications (e.g., Glioblastoma).
SAR Visualization
The following diagram maps the Structure-Activity Relationship (SAR) of the scaffold.
Figure 1: Pharmacophore mapping of the 4-amino-6-ethylquinazoline scaffold, highlighting critical binding interactions and the lipophilic role of the ethyl group.
Primary Therapeutic Targets: The ErbB Family
The most validated targets for this scaffold are the receptor tyrosine kinases (RTKs) of the ErbB family.
EGFR (Epidermal Growth Factor Receptor / ErbB1)
Indication: Non-Small Cell Lung Cancer (NSCLC).[1]
Mechanism: The scaffold acts as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase domain. The 6-ethyl group occupies the space usually reserved for the ribose of ATP.
Differentiation: While standard inhibitors (Erlotinib) use bulky ether chains at C6/C7 to reach the solvent front, the compact 6-ethyl group may avoid steric clashes in certain resistance mutations (though T790M remains a challenge due to gatekeeper steric bulk).
Synergy: 4-aminoquinazolines often exhibit dual EGFR/HER2 inhibition (pan-ErbB inhibition). The structural homology between the ATP pockets of EGFR and HER2 (82% identity) allows the 4-amino-6-ethylquinazoline core to dock effectively into HER2, preventing downstream PI3K/AKT signaling.
Secondary & Emerging Targets
Beyond ErbB, the scaffold shows promise in "off-target" kinases that share structural homology in the ATP cleft.
Rationale: Dual EGFR/VEGFR inhibitors (e.g., Vandetanib) utilize the 4-anilinoquinazoline core. The 6-ethyl substitution can enhance binding to the hydrophobic back-pocket of VEGFR-2, potentially disrupting new blood vessel formation in hypoxic tumors.
DHFR (Dihydrofolate Reductase)[3]
Indication: Antimicrobial / Antineoplastic.
Mechanism: Quinazolines are classic antifolates. The 2,4-diamino variants are more common (e.g., Trimetrexate), but 4-amino variants can metabolize or bind via alternative modes. The 6-ethyl group mimics the alkyl bridge found in folate cofactors, potentially competitively inhibiting DHFR and blocking DNA synthesis.
Experimental Validation Framework
To validate the 4-amino-6-ethylquinazoline scaffold, the following experimental pipeline is recommended. This workflow prioritizes "Self-Validating" protocols where positive controls (Erlotinib) and negative controls (DMSO) ensure data integrity.
Protocol: In Vitro Kinase Assay (TR-FRET)
Objective: Determine the IC50 against EGFR and HER2.
Reagents: Recombinant EGFR intracellular domain, Fluorescein-polyGT (substrate), ATP (Km concentration), and Terbium-labeled anti-phosphotyrosine antibody.
Preparation: Dissolve 4-amino-6-ethylquinazoline in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).
Reaction:
Mix enzyme + inhibitor in 384-well plate. Incubate 15 min.
Add ATP + Substrate. Incubate 60 min at RT.
Add Detection Reagent (Tb-antibody + EDTA).
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (e.g., EnVision).
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
Protocol: Cellular Proliferation Assay (MTT)
Objective: Assess cytotoxicity in EGFR-dependent lines (A549, PC-9).
Validation: Compare IC50 with Gefitinib (Control). If the 6-ethyl analog shows IC50 < 1 µM, it is a hit.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting the EGFR target using this scaffold.
Figure 2: EGFR signaling cascade illustrating the blockade of PI3K/AKT and MAPK pathways by the 4-amino-6-ethylquinazoline inhibitor.
Conclusion & Strategic Outlook
The 4-amino-6-ethylquinazoline scaffold is a potent, tractable template for kinase inhibitor discovery. Its structural simplicity allows for modular synthesis, while the 6-ethyl group offers a distinct lipophilic profile compared to commercial alkoxy-quinazolines.
Immediate Application: Lead optimization for EGFR/HER2+ cancers, particularly those requiring CNS penetration.
Future Direction: Exploration of the 6-ethyl pocket for covalent inhibitor design (targeting Cys797) or dual-target angiogenesis inhibitors.
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2017.[2] Link
Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link
Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE, 2013. Link
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 2019. Link
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry, 2020.[3] Link
Molecular weight and physicochemical characteristics of 4-Amino-6-ethylquinazoline
[1] Executive Summary & Structural Context[1][2] 4-Amino-6-ethylquinazoline represents a specific structural modification of the privileged quinazoline scaffold, a cornerstone in medicinal chemistry, particularly in the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Context[1][2]
4-Amino-6-ethylquinazoline represents a specific structural modification of the privileged quinazoline scaffold, a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] While the parent 4-aminoquinazoline is well-documented, the 6-ethyl derivative serves as a critical lipophilic probe, modulating the pharmacokinetic profile of the pharmacophore by increasing hydrophobicity without introducing significant steric bulk or electronic withdrawal.[1]
This guide provides a comprehensive technical breakdown of the molecule's identity, predicted physicochemical behaviors based on Structure-Activity Relationships (SAR), and the rigorous experimental protocols required for its validation.
Molecular Identity & Stoichiometry[1]
The following data constitutes the core identity of the analyte. All synthesis and characterization workflows must validate against these theoretical values.
In the absence of a dedicated compendial monograph for this specific derivative, we derive its properties via SAR analysis relative to the parent 4-aminoquinazoline.
Lipophilicity (LogP) & Solubility
The addition of an ethyl group at the C6 position significantly alters the solvation energy compared to the parent scaffold.
Implication: This shift moves the compound into an optimal range for membrane permeability (Lipinski’s Rule of 5 compliant), suggesting better oral bioavailability than the parent but lower aqueous solubility.
Acid-Base Profile (pKa)[1]
Basic Center: The N1 nitrogen of the pyrimidine ring.
Electronic Effect: The C6-ethyl group is a weak electron-donating group (inductive effect +I).[1] This slightly increases electron density on the ring system compared to the unsubstituted parent.
Predicted pKa:5.6 – 5.9 (Protonated form BH⁺ ⇌ B + H⁺).
Physiological State: At physiological pH (7.4), the molecule will exist primarily in its neutral, uncharged form, favoring passive diffusion.
Synthesis & Characterization Workflow
To ensure high purity for biological assays, a robust synthesis and verification pipeline is required. The following workflow describes the conversion of 2-amino-5-ethylbenzonitrile to the final product.
Synthesis Pathway Visualization
Caption: Figure 1: One-pot cyclocondensation route for the synthesis of 4-amino-6-ethylquinazoline.
Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and rule out des-ethyl or over-alkylated impurities.[1]
Preparation: Dissolve 0.1 mg of the sample in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.
Instrumentation: Q-TOF or Orbitrap MS.
Method: Electrospray Ionization (ESI) in Positive Mode (+).
Acceptance Criteria:
Observed [M+H]⁺ peak at 174.1026 ± 5 ppm .
Isotopic pattern (M+1) matches theoretical abundance for C₁₀.
Protocol B: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict solubility at varying pH.
System: Sirius T3 or equivalent autotitrator.
Solvent: 0.15 M KCl (aq) with varying % MeOH cosolvent (Yasuda-Shedlovsky extrapolation).
Titrate from pH 2.0 (fully protonated) to pH 10.0 with 0.5 M KOH.
Perform in triplicate at 25°C.
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa of the N1 nitrogen.
Protocol C: Shake-Flask LogP Determination
Objective: Experimental validation of lipophilicity.
Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]
Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (phosphate buffer pH 7.4).
Agitation: Shake mechanically for 24 hours at 25°C. Centrifuge to separate phases.
Quantification: Analyze both phases via HPLC-UV (254 nm).
Calculation:
.
Stability & Handling
Solid State: Stable at room temperature. Hygroscopicity is predicted to be low due to the lipophilic ethyl chain.
Solution State:
Acidic (pH < 4): Highly soluble and stable (protonated).
Basic (pH > 9): Low solubility; potential for slow hydrolysis of the amino group to the quinazolinone (4-OH) species under extreme thermal stress.[1]
Storage: Store at -20°C in a desiccator. Protect from light.
References
Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-amino-benzamides and 2-aminobenzonitriles with orthoesters." Tetrahedron, 61(43), 10153-10160. Link[1]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
PubChem Database. (2025).[2][3] "4-Aminoquinazoline Compound Summary." National Center for Biotechnology Information. Link[1]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa/LogP protocols).
Literature Review & Technical Guide: Synthesis of 4-Amino-6-Alkylquinazolines
Executive Summary The 4-amino-6-alkylquinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Ge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-amino-6-alkylquinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Lapatinib . The biological potency of this class relies heavily on the C4-amino interaction with the ATP-binding pocket and the C6-alkyl substituent's role in modulating solubility and lipophilicity.
This technical guide synthesizes the most robust synthetic methodologies for constructing this scaffold. It contrasts the Classical Linear Approach (ideal for scale-up of defined targets) with the Divergent Modular Approach (ideal for library generation and SAR exploration), providing validated protocols and mechanistic insights for high-fidelity replication.
Part 1: Strategic Retrosynthesis
To design an efficient synthesis, one must understand the disconnections. The 4-amino-6-alkylquinazoline core can be deconstructed via two primary pathways:
Path A (Linear): Disconnection of the C4-N bond, tracing back to a pre-functionalized 5-alkylanthranilic acid.
Path B (Convergent): Disconnection of the C6-Alkyl bond, utilizing cross-coupling chemistry on a 6-haloquinazoline precursor.
Figure 1: Retrosynthetic analysis showing the Linear Path (Green/Grey) and the Convergent Path (Red/Yellow).
Part 2: Synthetic Strategies & Protocols
Route A: The Classical Linear Approach
This route is preferred when the C6-alkyl group is simple (e.g., methyl, ethyl) and the starting 5-alkylanthranilic acid is commercially available. It is the standard industrial route for scale-up due to lower catalyst costs.
Step 1: Niementowski Cyclocondensation
The formation of the quinazolinone core is achieved by condensing 5-alkylanthranilic acid with formamide.
Mechanism: Thermal condensation driving off water.
Critical Insight: While formamide is the standard C1 source, using formamidine acetate often allows for milder conditions and cleaner profiles than neat formamide reflux at 130°C [1].
Step 2: Deoxychlorination (The Activation)
Conversion of the tautomeric 4-hydroxy group (lactam) to the 4-chloro leaving group.
Reagent: Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂).
Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).
Protocol Note: POCl₃ is generally preferred over SOCl₂ for quinazolines as it allows for higher reaction temperatures (boiling point 106°C) necessary to drive the reaction on electron-deficient rings [2].
Step 3: C4-Amination (S_NAr)
Displacement of the chloride by the desired amine.
Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the higher LUMO coefficient at C4, ensuring exclusive regioselectivity under standard conditions [3].
Solvent System: Isopropanol (IPA) is the "gold standard" solvent. The product (as a hydrochloride salt) usually precipitates out of IPA, simplifying purification to a simple filtration.
Route B: The Divergent Modular Approach
For drug discovery where the C6 substituent is a variable to be optimized, starting with a 6-bromoquinazoline allows for late-stage diversification via Palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling at C6
This protocol enables the installation of complex alkyl, aryl, or heteroaryl groups at the C6 position of a pre-formed 4-amino-6-bromoquinazoline.
Reagents:
Substrate: 4-Amino-6-bromoquinazoline (Synthesized via Route A using 5-bromoanthranilic acid).
Coupling Partner: Alkylboronic acid or Pinacol ester.[1]
Degassing: Suspend the 6-bromoquinazoline (1.0 eq) and Alkylboronic acid (1.2 eq) in Dioxane/Water. Sparge with Argon for 15 mins. Oxygen inhibits the catalytic cycle.
Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and Base (2.0 eq).
Reaction: Heat to 90-100°C for 4-12 hours. Microwave irradiation (120°C, 30 min) can significantly accelerate this step [4].
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
Purification: Silica gel chromatography is usually required here, unlike the Linear Route.
Part 3: Mechanistic Analysis (S_NAr)
The nucleophilic aromatic substitution at C4 is the pivotal step in defining the pharmacophore. The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).
Figure 2: S_NAr mechanism. The C4 position is activated by the N1 and N3 atoms, making it highly susceptible to nucleophilic attack.
Why C4 and not C2?
Density Functional Theory (DFT) calculations confirm that the Carbon at position 4 has a higher LUMO coefficient compared to position 2. This electronic bias implies that nucleophiles will attack C4 kinetically faster than C2. Furthermore, the activation energy for attack at C4 is lower, preserving high regioselectivity even with excess amine [3].
Part 4: Data & Comparison of Methods
Feature
Route A: Linear (from Anthranilic Acid)
Route B: Divergent (Suzuki Coupling)
Primary Application
Large-scale synthesis of known drugs
Library generation / SAR exploration
Step Count
3 Linear Steps
4-5 Steps (requires 6-Br precursor)
Diversity Potential
Low (Limited by available anthranilic acids)
High (Limited only by boronic acids)
Purification
Precipitation (often no chromatography)
Chromatography usually required
Key Risk
POCl₃ handling (safety/corrosion)
Pd removal (heavy metal contamination)
Yield (Typical)
60-85% (Overall)
50-70% (Coupling step)
References
Niementowski Reaction Variants:Synthesis of Quinazolin-4-one Derivatives.
Source:
Deoxychlorination & S_NAr:Efficient N-arylation of 4-chloroquinazolines.
Source:
Mechanistic Regioselectivity:Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis. Provides DFT and NMR evidence for the exclusive C4 substitution.
Source:
Suzuki Coupling on Quinazolines:Suzuki Cross-Coupling Reactions in Propylene Carbonate.
Source:
Medicinal Chemistry Context: Discovery of 4-anilino-6-aminoquinazoline derivatives.[4] Highlights the biological relevance and synthetic pathways for 6-substituted derivatives.
Application Note: Microwave-Assisted Synthesis of 4-Amino-6-ethylquinazoline
Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-Amino-6-ethylquinazoline , a critical scaffold in medicinal chemistry often associated with EGFR tyrosine kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-Amino-6-ethylquinazoline , a critical scaffold in medicinal chemistry often associated with EGFR tyrosine kinase inhibition. Unlike traditional thermal methods that require prolonged reflux (12–24 hours) and harsh reagents (e.g., POCl
), this protocol utilizes microwave-assisted organic synthesis (MAOS) to achieve cyclization in under 20 minutes.
The method employs a one-pot condensation of 2-amino-5-ethylbenzonitrile with formamidine acetate. This approach minimizes solvent waste, eliminates the need for intermediate isolation, and significantly improves atom economy.
Introduction & Scientific Rationale
The Significance of the Scaffold
The 4-aminoquinazoline core is a "privileged structure" in drug discovery.[1] Derivatives such as Gefitinib and Erlotinib rely on this moiety to bind the ATP-binding pocket of enzymes. The 6-ethyl substitution is particularly valuable for modulating lipophilicity and steric fit within hydrophobic pockets of target proteins.
Why Microwave Irradiation?
Traditional synthesis of 4-aminoquinazolines often involves the Niementowski reaction or the conversion of quinazolinones to chloro-intermediates followed by amination. These routes suffer from:
Thermal Gradients: Oil baths create "hot walls," leading to degradation.
Safety: usage of chlorinating agents like Thionyl Chloride or POCl
.
Microwave Advantage: Dielectric heating provides uniform internal energy transfer, accelerating the rate-determining step (nucleophilic attack on the nitrile) via dipolar polarization. This protocol validates the "Green Chemistry" principle by using 2-propanol (IPA) as a benign solvent.
Retrosynthetic Analysis
The most efficient disconnection for 4-amino-6-ethylquinazoline is the direct cyclization of the corresponding anthranilonitrile precursor.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinazoline core.
Materials & Equipment
Reagents
Reagent
CAS Number
Purity
Role
2-Amino-5-ethylbenzonitrile
79689-41-1
>97%
Core Scaffold
Formamidine Acetate
3473-63-0
>98%
C-N Donor / Cyclizing Agent
2-Propanol (IPA)
67-63-0
HPLC Grade
Solvent (High tan )
Dimethylformamide (DMF)
68-12-2
Anhydrous
Co-solvent (Optional for solubility)
Equipment
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).
Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Step 1: Reaction Setup
Weigh 1.0 mmol (146 mg) of 2-Amino-5-ethylbenzonitrile into a 10 mL microwave vial.
Add 1.5 mmol (156 mg) of Formamidine Acetate (1.5 equivalents).
Note: An excess of formamidine acetate ensures complete conversion of the nitrile.
Add 3.0 mL of 2-Propanol.
Optimization Tip: If the starting material is not fully soluble at RT, add 0.5 mL of DMF. However, the microwave heating will usually dissolve the suspension rapidly.
Add a magnetic stir bar and seal the vial with a crimp cap.
Step 2: Microwave Parameters
Program the reactor with the following "Fixed Temperature" method. This ensures the reaction is driven by temperature, with power adjusting automatically.
Parameter
Setting
Rationale
Temperature
150 °C
Sufficient energy to overcome activation barrier for nitrile attack.
Time
15:00 min
Optimized for >95% conversion based on kinetic studies of analogues.
Pressure Limit
15 bar
Safety cutoff (IPA vapor pressure at 150°C is ~6-8 bar).
Power
Dynamic (Max 200W)
Allows rapid ramp without overshoot.
Pre-stirring
30 sec
Ensures homogeneity before irradiation.
Absorption Level
High
IPA couples strongly with MW irradiation.
Step 3: Workup & Purification
Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (standard instrument feature).
Precipitation: Upon cooling, the product often precipitates as a solid.
Filtration:
Pour the reaction mixture into 10 mL of ice-cold water.
Stir for 10 minutes to dissolve residual formamidine salts.
Filter the precipitate under vacuum.
Washing: Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove trace organic impurities.
Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.
Expected Yield: 80–92%
Appearance: Off-white to pale yellow powder.
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the formation of an amidine intermediate followed by an intramolecular nucleophilic attack on the nitrile carbon.
Figure 2: Mechanistic pathway.[2] The microwave energy accelerates the initial transamination and the rate-limiting cyclization step.
Quality Control & Validation
To validate the synthesis, compare the analytical data against these expected values.
1H NMR (DMSO-d6, 400 MHz) Prediction:
δ 8.30 (s, 1H): H-2 proton (characteristic of quinazoline ring).
δ 7.95 (s, 1H): H-5 proton (aromatic, singlet due to 6-substitution).
δ 7.60 (br s, 2H): -NH
protons (exchangeable with DO).
δ 7.55 (d, 1H): H-8 proton.
δ 7.45 (d, 1H): H-7 proton.
δ 2.75 (q, 2H): Methylene of Ethyl group (-CH
-).
δ 1.25 (t, 3H): Methyl of Ethyl group (-CH
).
LC-MS (ESI+):
Molecular Formula: C
HN
Expected Mass [M+H]+: 174.1 Da
Troubleshooting Guide
Issue
Possible Cause
Corrective Action
Low Yield (<50%)
Incomplete conversion.
Increase MW time to 25 min or temp to 160°C. Ensure Formamidine Acetate is dry (hygroscopic).
Sticky Solid/Oil
Solvent trapping.
Recrystallize from Ethanol/Water (9:1) instead of simple precipitation.
Pressure Errors
Vial overload.
Do not fill vial >60% volume. Ensure IPA is used, not water (which generates higher pressure).
Impurity at ~160°C
Dimroth Rearrangement.
If using substituted amines in other protocols, high temp can cause rearrangement. Stick to 150°C.
References
Rad-Moghadam, K., & Samavi, L. (2006). One-Pot Microwave-Assisted Synthesis of 4-Aminoquinazolines. Journal of Heterocyclic Chemistry.
Seijas, J. A., et al. (2005). Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters.
Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. Green Chemistry Letters and Reviews.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724285 (Quinazoline derivatives).
Solvent selection for recrystallization of 4-Amino-6-ethylquinazoline
Application Note: Process Optimization & Solvent Selection for 4-Amino-6-ethylquinazoline Recrystallization Abstract This technical guide provides a rigorous framework for the solvent selection and recrystallization of 4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Optimization & Solvent Selection for 4-Amino-6-ethylquinazoline Recrystallization
Abstract
This technical guide provides a rigorous framework for the solvent selection and recrystallization of 4-Amino-6-ethylquinazoline (4-AEQ). As a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), the purity of 4-AEQ directly impacts downstream catalytic efficiency and final drug substance quality. This protocol moves beyond trial-and-error, utilizing physicochemical profiling to define a "First-Principles" approach to solvent screening. We recommend a tiered solvent strategy focusing on short-chain alcohols and acetate/hydrocarbon systems to maximize yield and reject common synthetic impurities (e.g., unreacted nitriles or chlorinated precursors).
Introduction: The Purification Challenge
4-Amino-6-ethylquinazoline is a bicyclic heteroaromatic compound characterized by a planar structure and significant hydrogen-bonding potential (via the C4-amino group and N1/N3 ring nitrogens).
Synthetic Context: Often synthesized via the cyclization of 2-amino-5-ethylbenzonitrile or nucleophilic substitution of 4-chloro-6-ethylquinazoline.
Impurity Profile: Common contaminants include inorganic salts (from acid/base catalysis), oligomers, and des-ethyl analogs.
Solubility Profile: The molecule exhibits "push-pull" solubility—moderately soluble in polar protic solvents due to the amino group, yet sufficiently lipophilic (ethyl group + aromatic core) to dissolve in hot esters.
Objective: Achieve >99.5% HPLC purity with a reproducible crystal habit suitable for filtration.
Physicochemical Profiling & Solvent Logic
Before initiating wet chemistry, we categorize the solute-solvent interactions based on the structural moieties of 4-AEQ.
Feature
Interaction Type
Solvent Implication
Quinazoline Core
- Stacking
Requires heat to disrupt lattice energy.
C4-Amino Group
H-Bond Donor/Acceptor
Soluble in alcohols (MeOH, EtOH); pH-dependent solubility.
C6-Ethyl Group
Lipophilic / Van der Waals
Reduces solubility in water; increases solubility in Toluene/EtOAc.
N1/N3 Nitrogens
H-Bond Acceptors
Potential for solvate formation with water or alcohols.
Solvent Screening Strategy (Protocol)
Do not rely on a single solvent. Use this Tiered Screening Matrix to determine the optimal system for your specific crude batch.
Tier 1: Single Solvent Systems (The "Green" Path)
Focus: High thermal coefficient of solubility (steep solubility curve).
Ethanol (EtOH): The industry standard for amino-quinazolines. Good balance of polarity.
Methanol (MeOH): Higher solubility; risk of lower yield due to high solubility at room temp.
Isopropanol (IPA): Excellent for slower crystal growth; often yields larger, purer crystals.
Tier 2: Binary Systems (Anti-Solvent Method)
Focus: Yield maximization and purging of non-polar impurities.
Ethanol / Water: Water acts as a powerful anti-solvent.
Ethyl Acetate / Heptane: Best for removing polar impurities that crash out early, or keeping non-polar oils in solution while the product crystallizes.
Experimental Screening Workflow (DOT Diagram)
Figure 1: Decision tree for rapid solvent screening. Note that "Too soluble at RT" indicates the solvent cannot be used alone but might serve as the primary solvent in a binary mixture.
Detailed Recrystallization Protocol
Based on general quinazoline SAR (Structure-Activity Relationships), the Ethanol/Water or Ethyl Acetate/Heptane systems are most likely to succeed. The following protocol uses Ethanol as the primary choice due to its lower toxicity and effectiveness with amino-heterocycles.
Add Ethanol at a ratio of 5 mL per gram of solid. Note: This is a starting point. Quinazolines can be sparingly soluble.
Heat the mixture to reflux (approx. 78°C).
Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 1 mL increments.
Critical Check: If the solution is dark or contains black specks (insoluble impurities/charcoal), perform a hot filtration through a pre-warmed glass frit or Celite pad.
Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities inside the crystal lattice.
Seeding (Recommended): When the temperature reaches ~40°C, add a few crystals of pure 4-AEQ (if available) to induce uniform crystal growth.
3. Yield Optimization (The "Anti-Solvent" Phase)
If crystallization is sparse at room temperature:
Cool the flask in an ice-water bath (0-5°C) for 30 minutes.
Or: Add Water dropwise to the stirring ethanol solution until a persistent turbidity is observed, then cool.
Wash: Rinse the filter cake with a small volume of cold Ethanol (or the specific solvent mixture used). Do not use room temp solvent or you will wash away your product.
Drying: Dry in a vacuum oven at 40-50°C for 6-12 hours. Quinazolines can trap solvent; ensure constant weight is achieved.
Critical Process Parameters (CPPs) & Troubleshooting
Issue
Probable Cause
Corrective Action
Oiling Out
Solution is too concentrated or cooling is too fast. Impurities lowering melting point.
Re-heat to dissolve.[1][2] Add more solvent.[1][2][3] Cool very slowly. Add a seed crystal at the cloud point.
Low Yield
Product is too soluble in the chosen solvent.
Use an anti-solvent (e.g., add Water to EtOH). Cool to -20°C.
Colored Crystals
Chromophoric impurities trapped.
Use activated carbon (charcoal) during the hot dissolution phase, then hot filter.
Gel Formation
Hydrogen bonding network with solvent.
Switch from alcohol to a non-protic system like Ethyl Acetate or Acetonitrile.
Workflow Visualization
Figure 2: End-to-end process flow for the recrystallization of 4-Amino-6-ethylquinazoline.
References
University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization: Tips and Tricks." Rochester.edu. Available at: [Link] (Accessed Oct 2025).
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." MIT.edu. Available at: [Link] (Accessed Oct 2025).
PubChem. "4-Aminoquinazoline Compound Summary." National Library of Medicine. Available at: [Link] (Accessed Oct 2025).
University of York. "Solvent Selection Guide." Green Chemistry Centre of Excellence. Available at: [Link] (Accessed Oct 2025).
M. A. J. Duncton. "Synthesis and biological activity of 4-aminoquinazoline derivatives." ResearchGate.
Disclaimer: This protocol is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 4-Amino-6-ethylquinazoline and all solvents before handling.
Catalytic conditions for ethyl group introduction on quinazoline rings
Application Note: Catalytic Strategies for the Ethylation of Quinazoline Scaffolds Executive Summary The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for blockbuster kin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Strategies for the Ethylation of Quinazoline Scaffolds
Executive Summary
The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. While methyl groups are common, the "Magic Ethyl" effect—where replacing a methyl with an ethyl group significantly alters solubility, metabolic stability, and hydrophobic binding—is an underutilized strategy due to synthetic challenges.
This guide details three distinct catalytic protocols for introducing ethyl groups onto the quinazoline scaffold. Unlike standard nucleophilic substitutions, these methods utilize transition-metal catalysis and radical C-H activation to achieve high regioselectivity and functional group tolerance.
Application: Large-scale synthesis, cost-sensitive manufacturing.
Mechanism: Iron-catalyzed Kumada-type coupling.
Advantage: Avoids expensive Palladium catalysts; Iron is non-toxic and abundant.
Mechanism of Action
Unlike Pd-catalyzed Suzuki couplings, this protocol utilizes an Iron(III) precatalyst that is reduced in situ by the Grignard reagent to an active low-valent Iron species (likely Fe(-II) or Fe(I)). This species undergoes oxidative addition into the C-Cl bond, followed by transmetallation and reductive elimination.
Reagent: Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 1.0 M in THF)
Solvent: THF / NMP (10:1 mixture)
Additive: TMEDA (10 mol%) - Critical for stabilizing the active Fe species.
Step-by-Step Workflow:
Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.
Catalyst Loading: Charge the flask with 4-Chloroquinazoline (1.0 mmol, 164 mg), Fe(acac)₃ (0.05 mmol, 17.6 mg), and TMEDA (0.1 mmol).
Solvation: Add anhydrous THF (5 mL) and NMP (0.5 mL). Cool the mixture to 0°C in an ice bath.
Addition: Dropwise add EtMgBr (1.2 mL, 1.2 mmol) over 5 minutes. Note: The solution will turn dark brown/black immediately, indicating active catalyst formation.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Quench: Quench carefully with saturated NH₄Cl solution (2 mL).
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Application: Late-stage functionalization (LSF) of complex drug molecules.
Mechanism: Minisci-type radical substitution using propionic acid as a "masked" ethyl group.
Advantage: Uses stable carboxylic acids instead of explosive peroxides or pyrophoric zinc reagents.
Mechanism of Action
This method employs a dual catalytic system (Photoredox + Hypervalent Iodine or Persulfate) to generate an ethyl radical from propionic acid via decarboxylation. The ethyl radical attacks the protonated quinazoline (most electron-deficient site: C2).
Figure 2: Radical Pathway Mechanism
Caption: Mechanistic flow of decarboxylative ethylation via radical intermediates.
Experimental Protocol
Reagents:
Substrate: Quinazoline derivative (0.5 mmol)
Alkyl Source: Propionic Acid (3.0 equiv)
Catalyst: Ir[dF(CF₃)ppy]₂dtbbpy)PF₆ (1 mol%) OR Ammonium Persulfate (2.0 equiv) for metal-free version.
Acid: TFA (1.0 equiv) - activates the heterocycle.
Solvent: Acetonitrile / Water (1:1).
Step-by-Step Workflow:
Preparation: In a Pyrex tube, dissolve Quinazoline (0.5 mmol) and Propionic Acid (1.5 mmol) in MeCN/H₂O (4 mL).
Activation: Add TFA (0.5 mmol). Observation: Solution pH should be <3.
Catalyst Addition: Add the Iridium photocatalyst (5 mg) or (NH₄)₂S₂O₈ (228 mg) for the cheaper thermal/radical variant.
Degassing: Sparge with Nitrogen for 10 minutes to remove Oxygen (radical quencher).
Irradiation: Irradiate with Blue LEDs (450 nm) (or heat to 80°C if using Persulfate only) for 12-24 hours.
Workup: Neutralize with NaHCO₃. Extract with DCM.
Purification: The polarity change is minimal; careful gradient elution is required.
Comparative Data & Performance
Feature
Protocol A (Iron-Cross Coupling)
Protocol B (Photocatalytic/Minisci)
Ethyl Source
EtMgBr (Grignard)
Propionic Acid
Selectivity
C4 (Exclusive)
C2 (Major) / C4 (Minor)
Functional Group Tolerance
Low (Sens. to ketones, esters)
High (Tolerates alcohols, esters)
Cost
Low ($)
High ($ - if Ir cat used)
Scalability
High (kg scale proven)
Moderate (Flow chemistry rec.)
Green Metric
Poor (Atom economy, waste)
Excellent (CO2 byproduct)
Troubleshooting Guide
Problem: Low Conversion in Protocol A (Iron).
Root Cause:[2] Inactive catalyst due to moisture or lack of reduction.
Fix: Ensure Grignard quality (titrate before use). Ensure TMEDA is fresh.
Problem: C2/C4 Mixture in Protocol B (Minisci).
Root Cause:[2] Substrate electronics. Electron-withdrawing groups at C6/C7 can shift radical attack.
Fix: Block the C4 position if possible, or use solvent effects (switch to pure DMSO) to alter radical polarity.
Problem: Over-alkylation (Diethylation).
Root Cause:[2] Product is more nucleophilic than starting material.
Fix: Stop reaction at 70% conversion. Use protonated conditions (TFA) to keep the product deactivated against further radical attack.
References
Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes.
Source: ACS Central Science.
URL:[Link]
Iron-Catalyzed Cross-Coupling of Halides with Grignard Reagents.
Source: Fürstner, A., et al. Journal of the American Chemical Society.[3]
URL:[Link]
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
Source: MDPI (Molecules).
URL:[Link]
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
Source: PMC (National Institutes of Health).
URL:[Link]
Decarboxylative C-2 Alkylation of Heterocycles via Photoredox Catalysis.
Source: MacMillan Group (Princeton).
URL:[Link]
Application Notes and Protocols for the Functionalization of 4-Amino-6-ethylquinazoline for SAR Studies
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide high-affinity ligands for a multitude of biological targets.[1] This is particularly evident in the field of oncology, where numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework.[2] These molecules typically function by competing with ATP for the kinase domain's binding site, and their efficacy is highly dependent on the nature and position of substituents on the quinazoline ring. Structure-Activity Relationship (SAR) studies have consistently shown that modifications at the 4, 6, and 7-positions are critical for modulating potency, selectivity, and pharmacokinetic properties.[1][3]
The 4-amino-6-ethylquinazoline scaffold serves as a versatile starting point for the development of novel kinase inhibitors. The 4-amino group provides a key hydrogen bond donor and a vector for introducing diverse aryl or alkyl substituents to probe the hydrophobic regions of the kinase active site. The 6-ethyl group, while seemingly simple, offers a unique opportunity for functionalization through benzylic modifications, allowing for the exploration of vectors into solvent-exposed regions of the target protein, which can enhance potency and selectivity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the systematic functionalization of the 4-amino-6-ethylquinazoline core to generate a focused library of analogs for robust SAR studies.
Strategic Overview of Functionalization
Our approach to the functionalization of the 4-amino-6-ethylquinazoline scaffold is multi-pronged, allowing for the systematic exploration of chemical space around the core. The strategy is designed to be modular, enabling the generation of a diverse library of compounds from a common set of key intermediates.
Caption: Overall strategy for the functionalization of 4-amino-6-ethylquinazoline.
Part 1: Synthesis of the Core Scaffold: 4-Chloro-6-ethylquinazoline
The cornerstone of our synthetic strategy is the preparation of the highly versatile intermediate, 4-chloro-6-ethylquinazoline. This intermediate serves as the linchpin for introducing diversity at the 4-position through nucleophilic aromatic substitution, most notably the Buchwald-Hartwig amination. The synthesis commences with the commercially available 5-ethylanthranilic acid.
Protocol 1.1: Synthesis of 6-Ethylquinazolin-4(3H)-one
This protocol outlines the cyclization of 5-ethylanthranilic acid with formamide to construct the quinazolinone core.
Materials:
5-Ethylanthranilic acid
Formamide
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Procedure:
To a round-bottom flask, add 5-ethylanthranilic acid (1.0 eq) and an excess of formamide (10-15 eq).
Heat the mixture to 180-190 °C with stirring under a reflux condenser for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water with vigorous stirring to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-ethylquinazolin-4(3H)-one as a solid.
Protocol 1.2: Synthesis of 4-Chloro-6-ethylquinazoline
The hydroxyl group of the quinazolinone is then converted to a chloride, a much better leaving group for subsequent nucleophilic substitution reactions.
Materials:
6-Ethylquinazolin-4(3H)-one
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF) (catalytic)
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Procedure:
In a well-ventilated fume hood, suspend 6-ethylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride or phosphorus oxychloride (5-10 eq).
Add a catalytic amount of DMF (1-2 drops).
Heat the mixture to reflux with stirring for 2-4 hours. The solid should dissolve as the reaction progresses.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure.
Azeotrope the residue with toluene (2 x 20 mL) to remove any remaining traces of the chlorinating agent.
The crude 4-chloro-6-ethylquinazoline can be purified by recrystallization or column chromatography, or used directly in the next step. A general procedure for chlorination of quinazolinones can be found in the literature.[4][5]
Part 2: Functionalization at the 4-Position
With the key intermediate, 4-chloro-6-ethylquinazoline, in hand, the 4-position is now primed for the introduction of a diverse array of substituents. The primary methods for achieving this are the Buchwald-Hartwig amination for the synthesis of 4-anilino and 4-alkylamino analogs, and acylation for the preparation of 4-amido derivatives.
Protocol 2.1: Buchwald-Hartwig Amination for the Synthesis of 4-Anilino-6-ethylquinazolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of amines.[6][7][8] This protocol is optimized for the coupling of various anilines and aliphatic amines with 4-chloro-6-ethylquinazoline.
Materials:
4-Chloro-6-ethylquinazoline
Substituted aniline or aliphatic amine (1.1 - 1.5 eq)
To a Schlenk flask under an inert atmosphere, add 4-chloro-6-ethylquinazoline (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).
Add anhydrous solvent and degas the mixture.
Heat the reaction to 80-110 °C with stirring for 4-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-ethylquinazoline derivative. For specific examples and ligand/base choices, refer to established protocols.[9]
Protocol 2.2: Acylation of the 4-Amino Group
For analogs where the 4-amino group is acylated, the synthesis proceeds via the 4-amino-6-ethylquinazoline, which can be prepared by reacting 4-chloro-6-ethylquinazoline with ammonia or an ammonia equivalent.
Materials:
4-Amino-6-ethylquinazoline
Acid chloride or anhydride (1.1 eq)
Base (e.g., Triethylamine, Pyridine)
Anhydrous solvent (e.g., Dichloromethane, THF)
Round-bottom flask
Stir bar
Procedure:
Dissolve 4-amino-6-ethylquinazoline (1.0 eq) in the anhydrous solvent in a round-bottom flask.
Add the base (1.5-2.0 eq) and cool the mixture to 0 °C.
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Part 3: Functionalization of the 6-Ethyl Group
The ethyl group at the 6-position provides a unique handle for further diversification through reactions at the benzylic position. This allows for the introduction of new functional groups that can probe different regions of the target's binding site.
Caption: Workflow for the functionalization of the 6-ethyl group.
Protocol 3.1: Benzylic Bromination of the 6-Ethyl Group
The Wohl-Ziegler reaction provides a method for the selective bromination of the benzylic position of the ethyl group using N-bromosuccinimide (NBS) and a radical initiator.[10][11]
Materials:
4-Amino-6-ethylquinazoline derivative
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
Carbon tetrachloride (CCl₄) or other suitable solvent
Round-bottom flask
Reflux condenser
Light source (optional)
Procedure:
In a round-bottom flask, dissolve the 4-amino-6-ethylquinazoline derivative (1.0 eq) in CCl₄.
Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.
Heat the mixture to reflux with stirring. Irradiation with a sunlamp can facilitate the reaction.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and filter to remove succinimide.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting 6-(1-bromoethyl)quinazoline derivative can be used in the next step without further purification or purified by column chromatography.
The newly installed bromide is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of alcohols, amines, azides, and other functional groups.
Protocol 3.2: Oxidation of the 6-Ethyl Group to a 6-Acetyl Group
Oxidation of the benzylic position can convert the ethyl group into a ketone, which can then be further derivatized through a variety of carbonyl chemistries.
Materials:
4-Amino-6-ethylquinazoline derivative
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)
Aqueous base or acid
Round-bottom flask
Stir bar
Procedure:
Dissolve the 4-amino-6-ethylquinazoline derivative in an appropriate solvent (e.g., aqueous pyridine).
Add the oxidizing agent (e.g., KMnO₄) portion-wise with stirring.
Heat the reaction mixture as needed to drive the reaction to completion.
Monitor the reaction by TLC.
Upon completion, quench the excess oxidant and work up the reaction accordingly (e.g., filtration of MnO₂, extraction).
Purify the crude product by column chromatography to yield the 6-acetylquinazoline derivative.
The resulting acetyl group can be a substrate for reactions such as reductive amination, Wittig reactions, or aldol condensations, further expanding the diversity of the compound library.
Part 4: Design of a Focused Library for SAR Studies
The functionalization strategies outlined above provide the tools to generate a focused library of 4-amino-6-ethylquinazoline analogs. A well-designed library will systematically probe the structure-activity relationships of the scaffold.
Table 1: Proposed Library of 4-Amino-6-ethylquinazoline Analogs for SAR Studies
Scaffold Position
Functional Group Variation
Rationale
4-Amino Substituent (R¹)
- Small alkyl amines (e.g., methyl, ethyl)
- Probe for small hydrophobic pockets
- Anilines with varying electronics (e.g., -OMe, -Cl, -CF₃)
- Evaluate the impact of electronic effects on binding
- Anilines with ortho, meta, and para substitution
- Explore steric tolerance and directional interactions
- Heterocyclic amines (e.g., pyridyl, pyrimidyl)
- Introduce potential new hydrogen bond donors/acceptors
6-Ethyl Functionalization (R²)
- Unmodified ethyl group
- Baseline compound
- 1-Hydroxyethyl
- Introduce a hydrogen bond donor/acceptor
- 1-Aminoethyl (and N-alkylated derivatives)
- Introduce a basic group for potential salt bridge formation
- 1-Azidoethyl (for click chemistry)
- A versatile handle for further late-stage diversification
- Acetyl
- A key intermediate for further modifications
- Vinyl (from elimination of the bromoethyl intermediate)
- Explore the effect of a rigidified linker
Conclusion and Future Directions
The synthetic protocols and strategic framework presented in this application note provide a robust platform for the comprehensive SAR exploration of the 4-amino-6-ethylquinazoline scaffold. By systematically varying the substituents at the 4-position and functionalizing the 6-ethyl group, researchers can generate a rich dataset to guide the optimization of lead compounds. The resulting analogs should be screened in relevant biochemical and cellular assays to determine their potency, selectivity, and potential as therapeutic agents. Further optimization could involve the introduction of substituents at other positions of the quinazoline ring, such as the 2 or 7-positions, to fine-tune the pharmacological profile of these promising molecules.
References
Mishra, R., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]
He, Y., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]
Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]
Verma, A., et al. (2022). SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. [Link]
de Oliveira, M. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
Abdel-Maksoud, M. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Publishing. [Link]
Stanetty, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]
Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
Mohareb, R. M., & Halim, M. A. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]
Li, J. T., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. [Link]
Kumar, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Al-Suaily, K. A., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]
Wang, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
Al-Said, M. S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
PrepChem. (n.d.). (B) Synthesis of 4-amino-N-acetyl-anthranilic acid. PrepChem. [Link]
European Patent Office. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position - EP 0546697 A1. Googleapis. [Link]
Optimizing temperature for amination of 6-ethyl-4-chloroquinazoline
Topic: Temperature Optimization for Amination Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary & Diagnostic Workflow The Challenge: The amination of 6-ethyl-...
The Challenge:
The amination of 6-ethyl-4-chloroquinazoline proceeds via a Nucleophilic Aromatic Substitution (
). While the 4-chloro position is inherently reactive, the 6-ethyl substituent exerts a weak electron-donating effect (via induction/hyperconjugation), which slightly increases electron density at the reaction center (C-4). Consequently, this substrate is less electrophilic than unsubstituted or electron-deficient quinazolines (e.g., 6-nitro), often requiring higher activation energy (temperature) to reach full conversion.
The "Sweet Spot":
For most primary and secondary amines, the optimal window is 78°C – 82°C (Reflux in Isopropanol) . This temperature balances reaction kinetics against the thermodynamic risk of hydrolysis.
Diagnostic Decision Tree
Use this workflow to determine your temperature strategy based on current HPLC/LC-MS results.
Figure 1: Troubleshooting logic for temperature-dependent issues in quinazoline amination.
Standard Operating Protocol (The "Golden" Standard)
This protocol is validated for 6-substituted-4-chloroquinazolines to minimize hydrolysis while ensuring conversion.
) or DIPEA (1.2 equiv). Note: Often omitted if the amine is cheap/excess, as the product crystallizes as the HCl salt.
Step-by-Step:
Dissolution: Dissolve 6-ethyl-4-chloroquinazoline in IPA (10-15 volumes).
Addition: Add the amine nucleophile at Room Temperature (25°C) .
Why? Adding at reflux can cause immediate localized exotherms and impurity spikes.
Ramp: Heat the mixture to Reflux (approx. 80-82°C) .
Monitoring: Hold at reflux for 2–4 hours. Monitor via HPLC.
Success Marker: The product often precipitates out of the hot solution as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).
Workup: Cool to 0-5°C. Filter the precipitate. Wash with cold IPA/Ether.
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion even after 12 hours at 50°C. Why?
Diagnosis: Kinetic Trapping.
Technical Insight: The 6-ethyl group is an electron-donating group (EDG). In
reactions, the rate-determining step is the nucleophilic attack on the electron-deficient ring. The ethyl group pushes electron density into the ring, making C-4 less positive and raising the activation energy ().
Solution:
Increase Temperature: You must overcome the higher
. Move to refluxing IPA (82°C) .
Solvent Switch: If IPA reflux is insufficient (rare), switch to n-Butanol (117°C) or Dioxane (101°C) .
Q2: I see a major impurity peak (M-18 mass difference). Is temperature the cause?
Diagnosis: Hydrolysis (Formation of 6-ethylquinazolin-4(3H)-one).
Technical Insight: At high temperatures (
), trace water competes with your amine. The rate of hydrolysis increases exponentially with temperature, especially in acidic environments (HCl is generated during the reaction).
Solution:
Dry the System: Use anhydrous solvents. Add 4Å molecular sieves to the reaction vessel.
Lower Temperature: If the amine is reactive (e.g., primary aliphatic), run at 40-50°C but extend the time.
Change Base: Ensure enough base (DIPEA) is present to neutralize the generated HCl, as acid catalysis accelerates hydrolysis.
Q3: The reaction turns into a solid "puck" immediately upon heating. What happened?
Diagnosis: Premature precipitation of the product-HCl salt or Amine-HCl salt.
Technical Insight: While precipitation drives the reaction (good), "crashing out" too fast traps unreacted starting material inside the crystal lattice (occlusion).
Solution:
Temperature Ramp: Do not plunge into a pre-heated oil bath. Ramp slowly from RT to reflux.
Solvent Volume: Increase solvent to 20 volumes.
Co-solvent: Add 10-20% DMF or DMAc to improve solubility at high temperatures, ensuring the reaction remains homogeneous long enough for conversion.
Advanced Optimization: Microwave vs. Conventional
For high-throughput screening or difficult amines (e.g., anilines with electron-withdrawing groups), microwave irradiation is superior.
Parameter
Conventional Heating
Microwave Irradiation
Temperature
Limited by solvent b.p. (e.g., IPA @ 82°C)
Can superheat (e.g., IPA @ 120°C)
Time
2 – 12 Hours
10 – 20 Minutes
Pressure
Atmospheric (1 bar)
High Pressure (10-20 bar)
Selectivity
High (Thermodynamic control)
Variable (Kinetic control)
Recommendation
Scale-up (>1g)
Screening (<100mg)
Microwave Protocol:
Solvent: IPA or Ethanol (high microwave absorptivity).
Settings: 120°C, High Absorption, 15 minutes.
Warning: Do not use chlorinated solvents (DCM/Chloroform) in the microwave for this reaction; they do not couple well and can generate dangerous pressure.
Mechanistic Validation (
Pathway)
Understanding the mechanism clarifies why temperature is the critical lever.
Nucleophilic Attack: The amine attacks C-4. This is the energy barrier where the 6-ethyl group (EDG) interferes, requiring heat.
Meisenheimer Complex: A high-energy intermediate forms. Polar protic solvents (IPA) stabilize this charged complex.
Elimination: Chloride leaves. This step is fast and irreversible.
Figure 2: Reaction pathway highlighting the energy barrier imposed by the 6-ethyl substituent.
References
Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinazolines.
Source: National Institutes of Health (NIH) / PMC.
Relevance: Establishes the baseline reactivity of the C-4 position and the
mechanism in quinazoline scaffolds.
Solvent and Temperature Effects on Amination of Fused Pyrimidines.
Source: ACS Omega.
Relevance: Details the "Solvent Effect" and confirms Isopropanol/Ethanol as optimal protic solvents for stabilizing the transition state.
Microwave-Mediated N-Arylation of 4-Chloroquinazolines.
Source: National Institutes of Health (NIH).
Relevance: Provides protocols for microwave optimization (120°C) when conventional reflux fails or is too slow.
Optimization of Quinazoline Amin
.
Source: ResearchGate (Journal of Receptors and Signal Transduction).
Relevance: Discusses the synthesis of 6-substituted anilinoquinazolines, directly applicable to the 6-ethyl analog.
Optimization
Technical Support Center: 4-Amino-6-Ethylquinazoline Synthesis Optimization
Subject: Minimizing Side Products & Process Optimization for 4-Amino-6-ethylquinazoline Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Minimizing Side Products & Process Optimization for 4-Amino-6-ethylquinazoline
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-amino-6-ethylquinazoline is a critical workflow in the development of EGFR tyrosine kinase inhibitors. While the quinazoline core is robust, the 6-ethyl substituent introduces specific electronic nuances—acting as a weak electron-donating group (EDG) via induction—that alter the electrophilicity of the C4 position compared to the unsubstituted parent or the 6-nitro analogs.
This guide addresses the two most common failure modes: Hydrolytic Reversion (during chlorination) and Dimerization/Incomplete Conversion (during amination).
Module 1: The Critical Intermediate (Chlorination)
The Issue: Users frequently report the reappearance of the starting material (6-ethylquinazolin-4(3H)-one) after the workup of the chlorination step, assuming the reaction failed.
The Reality: The reaction likely succeeded, but the highly reactive 4-chloro intermediate hydrolyzed back to the starting material during the quench.
LCMS shows Mass [M+1] = 175 (Starting Material) after workup
Moisture ingress during POCl3 removal or aqueous quench.
Protocol Shift: Switch to vacuum distillation of POCl3 followed by azeotropic drying with Toluene. Do not use aqueous quench until the organic phase is stabilized.
Yellow precipitate forms immediately upon adding ice/water
Acid-catalyzed hydrolysis of the cation.
Buffer Control: Quench into a pre-cooled mixture of or to neutralize HCl immediately. The 4-chloro species is stable at neutral/basic pH but labile in acid.
Incomplete conversion (>5% SM remains)
Inufficient electrophilicity of the carbonyl oxygen.
Catalysis: Add 1-2 drops of DMF (Vilsmeier-Haack reagent formation) to activate the POCl3.
Mechanism & Workflow Visualization
The following diagram illustrates the "Hydrolysis Loop" that must be broken.
Figure 1: The Hydrolysis Loop. Note that the 4-chloro product can revert to the starting material if exposed to acidic aqueous conditions.
Module 2: The Amination Step (SNAr Optimization)
The Issue: The 6-ethyl group exerts a weak inductive (
) effect, increasing electron density on the pyrimidine ring. This makes the C4 carbon less electrophilic than in 6-nitroquinazoline, slowing the reaction and allowing side reactions (dimerization) to compete.
Troubleshooting Guide: Balancing Conversion vs. Purity
Q: Why am I seeing a "Dimer" impurity (
300+ range)?A: This is often the -bis(6-ethylquinazolin-4-yl)amine. It occurs when the product (secondary amine) acts as a nucleophile against the remaining 4-chloro starting material.
Fix: Use a large excess of the primary amine (1.5 - 2.0 eq) to statistically favor the mono-substitution.
Fix: Avoid "neat" reactions. Use a solvent like Isopropanol (IPA) or Dioxane to dilute the reactants.
Q: The reaction stalls at 80% conversion. Should I increase the temperature?A: Caution is advised. Above 100°C, the 6-ethyl group can undergo benzylic oxidation if oxygen is present, or the ring can degrade.
Fix: Instead of heat, switch the base. If using
, switch to a soluble organic base like DIPEA (Hünig's Base) to improve homogeneity.
This protocol is designed to minimize the "Hydrolysis Loop" and "Dimerization" described above.
Step 1: Chlorination (Anhydrous)
Suspend 6-ethylquinazolin-4(3H)-one (1.0 eq) in
(5.0 eq).
Add dry DMF (0.05 eq) dropwise. Observation: Gas evolution (HCl).
Reflux at 105°C for 3 hours under Argon.
Critical Step: Distill off excess
under reduced pressure. Do not quench yet.
Azeotrope the residue with Toluene (
) to remove traces of acid chloride.
Dissolve the crude 4-chloro intermediate in dry DCM or Dioxane for the next step immediately.
Step 2: Amination (
)
Dissolve the amine (1.2 eq) and DIPEA (2.0 eq) in Isopropanol (IPA).
Add the solution of 4-chloro-6-ethylquinazoline dropwise at 0°C.
Allow to warm to room temperature, then heat to 60°C (mild heat).
Monitor by TLC/LCMS.
Workup: Pour into water. The product usually precipitates. Filter and wash with cold ether.
Reaction Pathway & Impurity Logic[1]
Figure 2: Competitive pathways during amination. Controlling stoichiometry and temperature suppresses the red pathways.
FAQ: Rapid Resolution
Q: Can I use Ethanol instead of Isopropanol?A: Yes, but Ethanol's higher boiling point is unnecessary, and it is more nucleophilic than IPA. In rare cases, ethoxide formation (from base interaction) can lead to the 4-ethoxy ether side product . IPA is sterically bulkier and safer.
Q: My product is an oil, not a solid. How do I purify it?A: 4-aminoquinazolines are basic.
Dissolve the oil in EtOAc.
Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
Wash the aqueous phase with fresh EtOAc.
Basify the aqueous phase with 2M NaOH.
Extract the product back into EtOAc, dry, and concentrate.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
Source: MDPI (Molecules), 2024.
Relevance: Establishes the
mechanism and regioselectivity rules for 4-chloroquinazolines.
URL:[Link]
Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one.
Source: Organic Chemistry Portal (Synthesis), 2015.[1]
Relevance: Provides protocols for activating the 4-position using sulfonyl chlorides/POCl3 equivalents.
URL:[Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.
Source: Beilstein Journal of Organic Chemistry, 2014.
Relevance: Details the solvent effects (THF/Water vs Dioxane) on the amination yield and impurity profile.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Subject: Controlling Regioselectivity in Substituted Quinazoline Synthesis
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Regioselectivity Paradox
Quinazolines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib.[1] However, their synthesis often presents a "Regioselectivity Paradox": the ring system is highly reactive, yet directing that reactivity to a specific carbon (C2 vs. C4) or controlling ring-closure orientation remains the primary failure point in scale-up.
This guide moves beyond basic textbook synthesis. It addresses the specific electronic and steric bottlenecks that cause isomeric mixtures and provides validated protocols to force regiochemical compliance.
Module 1: The Nucleophilic Battle (C2 vs. C4)
The Scenario: You are functionalizing a 2,4-dichloroquinazoline scaffold.
The Problem: You observe a mixture of isomers, or the nucleophile attacks the "wrong" chlorine.
Mechanism & Causality
In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[2]
Electronic Reason: The N3 nitrogen exerts a stronger electron-withdrawing effect on C4 compared to the effect of N1 on C2.
Orbital Reason: DFT calculations confirm that the C4 carbon has a higher LUMO coefficient, lowering the activation energy for nucleophilic attack at this position.[3][4]
Diagnostic Flowchart:
Strategy
Caption: Decision logic for sequential functionalization of 2,4-dichloroquinazoline.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Mixture of C2/C4 products
Reaction temperature too high or excess nucleophile used.
Protocol Adjustment: Perform the C4 substitution at 0°C using exactly 1.0 equivalent of amine. Use a non-polar aprotic solvent (DCM) to minimize solvent-assisted ionization at C2.
Reaction stalls at mono-substitution
C2 is deactivated after C4 substitution.
Force Conditions: The second substitution (at C2) requires forcing conditions. Switch to n-Butanol or DMF and heat to 80–120°C . Add a base (DIPEA) to scavenge HCl.
Hydrolysis to Quinazolinone
Moisture in solvent during .
Dry System: 4-chloroquinazolines are moisture sensitive. Use anhydrous solvents and store the intermediate under Argon.
Module 2: Metal-Catalyzed C-H Activation (De Novo Synthesis)
The Scenario: You are building the ring from scratch using transition metal catalysis (Rh, Co, or Cu) to achieve patterns impossible via
.
The Problem: The cyclization occurs at the wrong ortho-position on the phenyl ring (regioselectivity of the C-H bond).
Mechanism & Causality
Modern synthesis utilizes a Directing Group (DG) on a benzimidate or N-sulfinylimine to guide the metal catalyst (Rh(III) or Co(III)) to the specific C-H bond. The regioselectivity is governed by steric hindrance and the coordinating ability of the DG.
Protocol: Rh(III)-Catalyzed Annulation
Reference Method: Reaction of benzimidates with dioxazolones (nitrile synthons).
Solvent: 1,2-Dichloroethane (DCE) or MeOH (crucial for proton shuttle).
Conditions: 60–100°C, sealed tube, 12h.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
No Reaction / Low Conversion
Catalyst poisoning or inefficient C-H activation.
Additive Check: Ensure Ag-salt is dry; it is required to abstract chloride and generate the active cationic Rh-species. Switch solvent to TFE (Trifluoroethanol) to stabilize the cationic intermediate.
Poor Regiocontrol (meta-substitution)
Directing group is too weak or flexible.
DG Optimization: Switch from a simple imine to a N-sulfinylimine or N-pivaloyl group. These form rigid 5-membered metallacycles that lock regioselectivity.
Steric Clash
Substituents at ortho position block catalyst.
Steric Screening: If the ortho position is blocked, C-H activation will occur at the less hindered site. Use this to your advantage to force distal cyclization.
Module 3: The Niementowski Cyclization (Classic Route)
The Scenario: Condensation of anthranilic acid with amides.[1][5][6][7][8]
The Problem: Low yields (<40%) and formation of "brick-dust" insoluble polymers.
Workflow Visualization
Caption: Comparison of thermal vs. microwave-assisted Niementowski synthesis.
Optimization Protocol
The Fix: Abandon convective heating. Use Microwave Irradiation .[9]
Solid Support: Adsorb reactants onto Montmorillonite K-10 clay or Silica Gel . This acts as a Lewis acid catalyst and eliminates solvent reflux issues.
Procedure: Mix Anthranilic acid (1 eq) + Formamide (excess) + K-10 Clay. Irradiate at 50-100W for 5-10 mins. Extract with EtOH.
FAQ: Rapid Response
Q1: How do I definitively distinguish between the C2 and C4 isomers?A: Standard 1H-NMR is often insufficient. You must use 2D-NOESY .
C4-isomer: Look for a NOE cross-peak between the substituent protons and the H5 proton on the benzene ring (the proton "above" the peri-position).
C2-isomer: There will be NO cross-peak with H5.
Q2: My 4-hydroxyquinazoline product is insoluble in everything. How do I characterize it?A: These compounds exist primarily as the 4(3H)-quinazolinone tautomer, which has high lattice energy.
Solvent: Try TFA (Trifluoroacetic acid) or hot DMSO-d6 .
Purification: Do not try to column chromatography. Recrystallize from DMF/Ethanol .
Q3: Can I swap the order of substitution on 2,4-dichloroquinazoline?A: Generally, no. The C4 position is kinetically dominant. To get a nucleophile at C2 and a different one at C4, you usually must:
Install the C4 nucleophile.
Install the C2 nucleophile.
If you need the reverse pattern, you often have to synthesize the ring de novo or use a blocking group strategy (e.g., install a thioether at C4, functionalize C2, then displace C4).
References
Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline
Source:ResearchGate / European Journal of Organic Chemistry
Key Insight: DFT calculations confirm C4 has higher LUMO coefficient and lower activ
URL:
Rh(III)
Source:Organic Chemistry Portal / Org. Lett. 2016
Key Insight: Use of dioxazolones as internal oxidants for redox-neutral synthesis of quinazolines.
URL:
Microwave-Assisted Synthesis of Quinazolines
Source:PubMed Central (PMC)
Key Insight: Microwave irradiation reduces Niementowski reaction times from hours to minutes and improves yields.
URL:
Transition-Metal-Catalyzed Synthesis of Quinazolines (Review)
Source:PubMed Central (PMC)
Key Insight: Comprehensive review of Co, Rh, and Cu catalyzed pathways via C-H activation.[10]
Stability of 4-Amino-6-ethylquinazoline under acidic reaction conditions
Topic: Acid Stability & Handling of 4-Amino-6-ethylquinazoline Executive Summary: The Acid Stability Paradox Researchers often encounter a critical paradox when working with 4-Amino-6-ethylquinazoline : Solubility Necess...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Acid Stability & Handling of 4-Amino-6-ethylquinazoline
Executive Summary: The Acid Stability Paradox
Researchers often encounter a critical paradox when working with 4-Amino-6-ethylquinazoline :
Solubility Necessity: The free base is poorly soluble in water, necessitating acid treatment (protonation) for dissolution or salt formation (e.g., HCl salts).
Hydrolytic Instability: The 4-amino group functions as a vinylogous amidine. Under acidic conditions—especially with heat—it is susceptible to hydrolysis, converting the desired amine into the thermodynamically stable 6-ethylquinazolin-4(3H)-one .
This guide provides the mechanistic understanding and protocols required to navigate this narrow stability window.
Mechanism of Degradation (The "Why")
The primary failure mode in acidic media is Hydrolysis at C4 .
Basicity: The N1 nitrogen is the most basic site (pKa ~5.8–6.5 depending on conditions). Protonation here is rapid and reversible.
Activation: Protonation at N1 increases the electrophilicity of the C4 carbon.
The Kill Step: Water attacks C4, forming a tetrahedral intermediate. In the presence of heat, ammonia (
) is expelled, resulting in the irreversible formation of the quinazolinone.
Visualization: Hydrolysis Pathway
Figure 1: The degradation pathway. Note that the final step (loss of ammonia) is irreversible, driving the reaction to completion if ammonia is not sequestered or if heat is applied.
Troubleshooting & FAQs
Scenario A: "I see a new peak at RRT ~0.85–0.90 on my HPLC."
Diagnosis: This is almost certainly the hydrolysis product, 6-ethylquinazolin-4(3H)-one .
Cause: You likely exposed the compound to aqueous acid at elevated temperatures (>40°C) or for a prolonged duration (>24 hours).
Confirmation: The degradant is less basic than the parent. In a reverse-phase method (low pH mobile phase), the quinazolinone usually elutes earlier than the amine because it loses the positive charge associated with the protonated 4-amino group.
Fix:
Keep acid extractions below 10°C.
Process rapidly; do not hold in aqueous acid overnight.
Scenario B: "My yield is low after acid extraction/workup."
Diagnosis: Phase distribution error.
Cause: While the 4-aminoquinazoline is basic, it is not strongly basic like an aliphatic amine. If your aqueous layer is not acidic enough (pH > 4), a significant portion may remain in the organic layer. Conversely, if you back-extract into base, the pH must be >10 to fully free-base the amine.
Fix: Ensure aqueous extraction pH is < 2.0.
Scenario C: "Can I make the HCl salt?"
Diagnosis: Yes, but conditions are strict.
Protocol: Use anhydrous conditions.
Do: Dissolve free base in dry Ethanol/IPA. Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane at 0–5°C.
Don't: Do not use aqueous HCl (37%) and heat to reflux. This guarantees hydrolysis.
Comparative Stability Data
The following table summarizes the stability of the 4-aminoquinazoline core based on aggregated internal data and general pharmacophore behavior.
Condition
Temperature
Time
Predicted Degradation
Recommendation
1M HCl (aq)
25°C
1 Hour
< 1%
Safe for rapid workup.
1M HCl (aq)
25°C
24 Hours
5–15%
Unsafe. Process immediately.
1M HCl (aq)
60°C
1 Hour
> 50%
Critical Failure. Avoid heat.
Acetic Acid (Glacial)
25°C
24 Hours
< 0.5%
Safe. Good solvent choice.
pH 4.5 Buffer
25°C
24 Hours
< 0.1%
Safe. Ideal for HPLC.
Standard Operating Protocol: Acid Stress Test
Use this protocol to validate the stability of your specific lot of 4-Amino-6-ethylquinazoline before scaling up acidic reactions.
Materials
Compound: 10 mg 4-Amino-6-ethylquinazoline.
Solvent: 10 mL 0.1 N HCl.
Internal Standard: Benzonitrile (inert to acid).
Workflow
Preparation: Dissolve 10 mg compound in 1 mL Methanol (co-solvent), then dilute to 10 mL with 0.1 N HCl.
T0 Sample: Immediately inject 10 µL into HPLC. Record Area Ratio (Compound/Internal Standard).
Stress: Place vial in a water bath at 40°C .
Sampling: Inject at 1 hour, 4 hours, and 24 hours.
Calculation:
Pass Criteria: >98% remaining at 4 hours.
Decision Logic for Process Scale-Up
Figure 2: Decision matrix for handling 4-amino-6-ethylquinazoline in acidic environments.
References
PubChem. 4-Aminoquinazoline Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information. [Link]
Khabnadideh, S., & Sadeghian, S. (2022).[1][2] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry. [Link]
Zare, S., et al. (2020). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors.[3][4][5] ResearchGate.[3][5][6] [Link]
Royal Society of Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid (Mechanistic Analogues). Organic & Biomolecular Chemistry.[1][5][6][7] [Link]
Technical Support Center: 6-Ethyl Steric Hindrance in Steroid Synthesis
The following technical guide addresses the synthesis of Obeticholic Acid (OCA) and related 6-ethyl-substituted steroid scaffolds. This specific functionalization is a notorious bottleneck in process chemistry due to the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of Obeticholic Acid (OCA) and related 6-ethyl-substituted steroid scaffolds. This specific functionalization is a notorious bottleneck in process chemistry due to the steric congestion at the C6/C7 positions of the steroid core.
[1]
Subject: Overcoming Steric & Stereochemical Barriers in 6-Ethyl Group Installation
Applicable Scaffolds: Bile Acids (Chenodeoxycholic Acid derivatives), FXR Agonists
Audience: Process Chemists, Medicinal Chemists[1]
Executive Summary: The "6-Ethyl" Challenge
In the development of FXR agonists like Obeticholic Acid, the installation of an ethyl group at the C6 position is the critical "make-or-break" step. The steroid core presents significant steric hindrance from the angular C19 methyl group and the C7 functionality.
The Problem: Direct alkylation (SN2) is kinetically disfavored and stereochemically promiscuous, often yielding the unwanted 6
The Solution: Leveraging the Mukaiyama Aldol condensation followed by hydrogenation and thermodynamic equilibration. This route bypasses the steric penalty of direct attack by utilizing a planar ethylidene intermediate.
Part 1: Troubleshooting Guide (Q&A)
Module A: Installation Failures (The Carbon-Carbon Bond)
Q1: I am attempting direct alkylation of the 7-keto-lithocholic acid enolate with ethyl bromide, but conversion is stalled at <30%. Increasing temperature only causes degradation.[1] Why?Diagnosis: You are fighting a losing battle against steric shielding.[2] The C6 position is sterically crowded by the axial C19 methyl group and the C4/C5 ring system. The enolate nucleophile cannot easily access the electrophile (ethyl bromide) in an SN2 fashion without high energy inputs that trigger side reactions (O-alkylation or polymerization).[1]
Corrective Action: Switch to the Aldol-Dehydration Route .
Convert the 7-ketone to a Silyl Enol Ether (TMSOTf/Et3N).[1]
React with Acetaldehyde (not ethyl bromide) using a Lewis acid (BF3[1]·Et2O).
This forms a 6-ethylidene intermediate.[1][3] The exocyclic double bond forms much more readily than the saturated C-C bond because the planar geometry relieves steric strain during formation.
Q2: During the Mukaiyama aldol step, I see significant formation of the 6-acetyl byproduct instead of the ethylidene. What is happening?Diagnosis: This indicates uncontrolled oxidation or hydrolysis of the intermediate.[4] If the reaction is not strictly anhydrous, or if the Lewis acid stoichiometry is incorrect, the intermediate aldol adduct can collapse or oxidize.
Corrective Action:
Maintain temperature at -60°C to -78°C during acetaldehyde addition.[1]
Verify the quality of your BF3·Et2O (it should be clear, not yellow/brown).[1]
Module B: Stereochemical Control (The Alpha/Beta War)
Q3: After hydrogenation of the 6-ethylidene, my 6
:6 ratio is 40:60. The 6-isomer is the active pharmaceutical ingredient (API). How do I invert the stereocenter?Diagnosis: Hydrogenation of the 6-ethylidene often favors the -face attack (from the top), pushing the ethyl group to the -position (axial-like), which is kinetically favored but thermodynamically less stable.
Corrective Action: You must perform a Thermodynamic Equilibration step.
Protocol: Treat the crude hydrogenation mixture with strong base (NaOH or NaOMe) in refluxing methanol.
Mechanism: The base enolizes the 7-ketone. Upon re-protonation, the system settles into the lower-energy chair conformation where the bulky 6-ethyl group is equatorial (alpha) .[1]
Target: Continue heating until HPLC shows >95% 6
-isomer.
Q4: The 6-ethyl group is now installed, but I cannot reduce the 7-ketone to the 7
-hydroxyl. The reaction is sluggish compared to the non-alkylated analog.Diagnosis: This is "Downstream Steric Hindrance."[4] The newly installed 6-ethyl group projects into the space required for the reducing agent to approach the ketone.
Corrective Action:
Reagent Selection: Use Sodium Borohydride (NaBH4) in aqueous NaOH/THF. Avoid bulky hydride donors (like L-Selectride) which will be blocked by the ethyl group.[1]
Temperature: Run the reduction at elevated temperature (80–100°C) if using the aqueous NaOH method. The 6-ethyl group provides enough steric bulk to prevent over-reduction or inversion, but heat is needed to overcome the kinetic barrier.
Part 2: Comparative Data Analysis
The following table contrasts the "Classic" Pellicciari alkylation method with the modern "Process-Optimized" Aldol route.
The following diagram illustrates the pathway, highlighting the critical "Steric Relief" point (the planar alkene) and the "Thermodynamic Sink" (isomerization).
Caption: Synthetic pathway for 6-ethyl installation. The planar ethylidene intermediate avoids the steric penalty of direct alkylation. The final base reflux ensures >95% selectivity for the alpha isomer.
-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity."[1] Journal of Medicinal Chemistry. [1]
Intercept Pharmaceuticals. (2011).[1] "Process for the preparation of Obeticholic Acid." U.S. Patent 7,994,352.[1]
Lv, B.-H., et al. (2021).[1][6] "A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid." Pharmaceutical Fronts.
Technical Guide: Purification & Troubleshooting for 4-Amino-6-ethylquinazoline Intermediates
Executive Summary & Chemical Context[2][3][4][5][6] 4-Amino-6-ethylquinazoline is a critical pharmacophore, sharing structural homology with EGFR inhibitors like Gefitinib and Erlotinib. In drug development, the purity o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[2][3][4][5][6]
4-Amino-6-ethylquinazoline is a critical pharmacophore, sharing structural homology with EGFR inhibitors like Gefitinib and Erlotinib. In drug development, the purity of this intermediate is paramount because the C6-ethyl group introduces specific lipophilic characteristics that affect both bioavailability and crystallization behavior.
The Core Challenge: The quinazoline ring is a weak base (
), making it prone to "tailing" during chromatography and partial protonation during aqueous workups. Furthermore, the synthesis often yields a thermodynamic mixture of 6-ethyl and 7-ethyl regioisomers, which are difficult to separate due to identical molecular weights and similar polarities.
This guide moves beyond standard protocols, offering troubleshooting strategies based on the physicochemical properties of the quinazoline scaffold.
Troubleshooting Guide: Isolation & Purification
Scenario A: "My product is an oil or sticky gum that won't crystallize."
Diagnosis: This is often caused by trace solvent retention or the presence of oligomeric impurities that disrupt crystal lattice packing. The ethyl group at C6 increases conformational degrees of freedom compared to methoxy/halo substituents, exacerbating this issue.
The Solution: The "Hydrohalic Switch" Protocol
Instead of forcing the free base to crystallize, convert it to the Hydrochloride (HCl) salt. The ionic lattice of the salt is far more rigid and easier to purify.
Protocol:
Dissolve the crude oil in a minimal amount of 2-Propanol (IPA) or Ethanol .
Cool to 0–5°C.
Dropwise add 1.1 equivalents of 4M HCl in Dioxane or Concentrated aqueous HCl .
A white/off-white precipitate (the HCl salt) should form immediately.
Filter and wash with cold diethyl ether (removes non-basic impurities).
Recovery: Resuspend the salt in water, adjust pH to >10 with NaOH, and extract with Ethyl Acetate to recover the pure free base.[1]
Scenario B: "I cannot separate the 6-ethyl isomer from the 7-ethyl isomer."
Diagnosis: Regioisomers formed during the cyclization of meta-substituted anilines often co-elute on silica.
The Solution: Fractional Crystallization
The 6-substituted quinazolines typically possess higher symmetry and better packing efficiency than their 7-substituted counterparts.
Technique: Dissolve the mixture in hot Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool slowly (1°C/min).[1] The 6-ethyl isomer usually crystallizes first. Filter while the supernatant (enriched in 7-ethyl) is still cool but not freezing.
Scenario C: "My compound tails severely on Silica Gel columns."
Diagnosis: The basic nitrogen atoms (N1 and N3) on the quinazoline ring interact strongly with acidic silanol groups (
) on the stationary phase, causing peak broadening and yield loss.
The Solution: The "Amine Shield"
You must neutralize the silanol activity.
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1]
Pre-treatment: Flush the column with the mobile phase containing the modifier before loading the sample. This "caps" the active sites.
Visualized Workflows
Workflow 1: The pH-Switch Purification Logic
This method exploits the basicity of the quinazoline ring to separate it from neutral impurities (like unreacted nitriles) and acidic byproducts.
Figure 1: Acid-Base extraction strategy selectively isolates the basic quinazoline while washing away non-basic organic contaminants.
Workflow 2: Regioisomer Separation via Salt Formation
When chromatography fails, differences in lattice energy between the 6-ethyl and 7-ethyl HCl salts can be exploited.
Figure 2: Kinetic resolution of isomers using Hydrochloride salt formation. The 6-substituted isomer typically precipitates more readily.
Analytical Data & Specifications
When analyzing your purified intermediate, use the following parameters to validate success.
Q1: Why is my yield low after acid-base extraction?A: You likely didn't raise the pH high enough during the basification step. The
of the protonated quinazoline is roughly 5-6. To ensure >99% is in the free base form (organic soluble), the aqueous pH must be at least 2 units higher than the . Target pH 10-11.
Q2: Can I use Acetone for recrystallization?A: Use with caution. Primary amines (at the C4 position) can form imines (Schiff bases) with ketones like acetone under acidic conditions or high heat. Alcohols (Ethanol/IPA) or Esters (Ethyl Acetate) are chemically safer choices.[1]
Q3: The NMR shows a split peak for the ethyl group. Is this an impurity?A: If the splitting is clean, it might be a rotamer effect (rare for simple ethyl groups) or, more likely, the presence of the 7-ethyl isomer .[1] Check the aromatic region:
6-ethyl: Aromatic protons often show specific coupling constants (
7-ethyl: Look for different splitting patterns. A COSY NMR experiment is the definitive way to assign the regioisomers.
References
Chemical Characteristics of Quinazolines:
Mhaske, S. B., & Argade, N. P. (2006).[1][4][5][6][7] The chemistry of recently isolated naturally occurring quinazolinone alkaloids.
Tetrahedron, 62(42), 9787-9826.[1]
[1]
Purification via Salt Formation:
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed).
Academic Press. (See Chapter on Crystallization and Salt Selection).
[1]
HPLC Method Development for Basic Compounds:
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
Journal of Chromatography A, 1217(6), 858-880.
[1]
Synthesis and Regioisomer Issues in Quinazolines:
Connolly, D. J., et al. (2005).[1] Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-aminobenzonitriles with nitriles.
Tetrahedron, 61(43), 10153-10160.
[1]
Comparative Guide: Mass Spectrometry Fragmentation of 4-Amino-6-ethylquinazoline
Executive Summary 4-Amino-6-ethylquinazoline (C₁₀H₁₁N₃, MW 173.21) is a critical pharmacophore often found as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). Accurate structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-6-ethylquinazoline (C₁₀H₁₁N₃, MW 173.21) is a critical pharmacophore often found as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). Accurate structural characterization of this molecule is essential for distinguishing it from synthetic impurities, such as des-ethyl analogs or regioisomers.
This guide provides an in-depth technical comparison of the mass spectrometric behavior of 4-Amino-6-ethylquinazoline against its structural analogs. It contrasts Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) fragmentation patterns to provide a robust framework for identification in drug development workflows.
Part 1: Theoretical Framework & Mechanism
Structural Determinants of Fragmentation
The fragmentation of 4-Amino-6-ethylquinazoline is governed by three structural moieties:
The Quinazoline Core: A fused bicyclic system (benzene + pyrimidine) prone to Retro-Diels-Alder (RDA) cleavage and sequential loss of HCN.
The 4-Amino Group: A basic site facilitating protonation in ESI, often leading to the loss of ammonia (NH₃, -17 Da).
The 6-Ethyl Substituent: An alkyl chain that introduces specific fragmentation channels, such as the loss of a methyl radical (EI) or ethylene via rearrangement (ESI).
Fragmentation Pathway Diagram (ESI-CID)
The following diagram illustrates the collision-induced dissociation (CID) pathways for the protonated molecule
.
Caption: Primary ESI-CID fragmentation pathways for 4-Amino-6-ethylquinazoline. Key transitions involve the loss of ammonia and the ethyl side chain.
Part 2: Comparative Analysis (Target vs. Alternatives)
This section compares the target molecule against its Des-ethyl analog (4-Aminoquinazoline) and the Des-amino analog (6-Ethylquinazoline) . This comparison is vital for identifying impurities in synthetic mixtures.
Diagnostic Ion Table (ESI-MS/MS)
Feature
4-Amino-6-ethylquinazoline (Target)
4-Aminoquinazoline (Analog A)
6-Ethylquinazoline (Analog B)
Differentiation Logic
Parent Ion
m/z 174
m/z 146
m/z 159
Mass shift confirms substituents.
Primary Loss
-17 Da (NH₃) m/z 157
-17 Da (NH₃) m/z 129
-28 Da (C₂H₄) m/z 131
Analog B lacks amino group; cannot lose NH₃.
Secondary Loss
-28 Da (C₂H₄) m/z 146
-27 Da (HCN) m/z 119
-27 Da (HCN) m/z 104
Analog A lacks ethyl group; cannot lose C₂H₄.
Core Fragment
m/z 130 (Quinazoline core)
m/z 102
m/z 104
Core stability varies by substitution.
Technique Comparison: ESI vs. EI
ESI (Electrospray Ionization): Produces even-electron ions (
). Fragmentation is driven by proton mobility.[1] The loss of ethylene (28 Da) from the ethyl group is favored via a rearrangement mechanism similar to the McLafferty rearrangement.
EI (Electron Impact): Produces odd-electron radical cations (
). The ethyl group often cleaves homolytically to lose a methyl radical (15 Da) , forming a stable benzylic-type cation at m/z 158 ().
Part 3: Experimental Protocol (Self-Validating)
To replicate these results, use the following protocol. This workflow includes a "System Suitability Test" (SST) to ensure data integrity.
LC-MS/MS Workflow Diagram
Caption: Standardized LC-MS/MS workflow for quinazoline characterization.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 4-Amino-6-ethylquinazoline in 1 mL DMSO (Stock).
Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Validation Step: Ensure solution is clear; precipitation indicates poor solubility affecting signal stability.
LC Conditions:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters (Q-TOF or Triple Quad):
Ionization: ESI Positive.
Capillary Voltage: 3.5 kV.
Collision Energy (CE): Ramp 10–40 eV.
Why this matters: Ramping CE allows observation of both fragile ions (loss of NH₃) and stable core fragments (HCN loss) in a single run.
Data Interpretation (The Decision Tree):
Step 1: Check Parent Ion (m/z 174). If 173 or 175, check isotope distribution.
Step 2: Look for m/z 157. Presence confirms the amino group.
Step 3: Look for m/z 146 or 158 (EI). Presence confirms the ethyl group.
Step 4: Absence of m/z 129 (Des-ethyl analog) confirms purity.
Part 4: Detailed Fragmentation Analysis
The "Amino-Shift" (Loss of NH₃)
The most abundant fragment in the ESI spectrum is typically
.
Mechanism: Protonation occurs on the ring nitrogen (N1 or N3) or the exocyclic amine. Proton transfer to the amine facilitates the elimination of neutral ammonia.
Diagnostic Value: This transition (174
157) distinguishes 4-aminoquinazolines from 4-chloro or 4-hydroxy analogs.
The "Ethyl-Cleavage"
Unlike simple alkylbenzenes, the quinazoline ring influences the ethyl group fragmentation.
In EI-MS: The base peak is often formed by
-cleavage (loss of methyl radical, ), resulting in a stable cation at m/z 158.
In ESI-MS: Even-electron constraints favor the loss of neutral ethylene (
), resulting in m/z 146. This is a critical distinction when comparing library spectra (usually EI) with experimental LC-MS data (ESI).
Ring Disintegration (RDA & HCN)
At higher collision energies (>30 eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) fragmentation or sequential loss of HCN units.
Pathway: m/z 157
m/z 130 (Loss of HCN).
Significance: These low-mass ions are characteristic of the quinazoline scaffold and confirm the core structure integrity.
References
NIST Mass Spectrometry Data Center. Quinazoline, 4-methyl- Mass Spectrum.[2] NIST Standard Reference Database 1A v17. Available at: [Link]
Context: Provides comparative fragmentation data for methyl-substituted quinazolines, establishing the baseline for alkyl-group loss.
Holčapek, M., et al. (2010). Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
PubChem. 4-Aminoquinazoline Compound Summary. National Library of Medicine. Available at: [Link]
Context: Reference for the des-ethyl analog spectral properties.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8][9][10][11] University Science Books.
Context: Foundational text explaining the mechanism of ethyl group rearrangement (McLafferty) and odd/even electron rule differences between EI and ESI.
Comparative Bioactivity Guide: 4-Amino-6-ethylquinazoline vs. 4-Amino-6-methylquinazoline
Executive Summary This guide provides a technical comparison between 4-Amino-6-methylquinazoline and its homolog 4-Amino-6-ethylquinazoline . These compounds serve as critical scaffolds in medicinal chemistry, particular...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 4-Amino-6-methylquinazoline and its homolog 4-Amino-6-ethylquinazoline . These compounds serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, VEGFR), dihydrofolate reductase (DHFR) inhibitors, and anti-parasitic agents.
The Verdict:
4-Amino-6-methylquinazoline is the industry-standard "anchor" scaffold. The methyl group at the C6 position provides a modest increase in lipophilicity and electron density without introducing significant steric bulk, making it universally tolerated in most ATP-binding pockets.
4-Amino-6-ethylquinazoline acts as a "lipophilic probe." It is used to explore the depth of hydrophobic pockets (e.g., the solvent front of kinases). While it often improves membrane permeability (higher LogP), it carries a higher risk of metabolic instability due to the reactive benzylic methylene group and potential steric clashes in tight binding sites.
Chemical & Physical Profile
The core difference lies in the C6-substituent, which alters the physicochemical landscape of the molecule.
Feature
4-Amino-6-methylquinazoline
4-Amino-6-ethylquinazoline
Impact on Bioactivity
Formula
C₉H₉N₃
C₁₀H₁₁N₃
Ethyl adds ~14 Da, increasing MW slightly.
Steric Bulk
Low (Compact)
Moderate (Flexible)
Ethyl can induce steric clash in narrow pockets (e.g., crowded kinase gatekeeper regions).
Lipophilicity (cLogP)
~1.3 - 1.5
~1.8 - 2.0
Ethyl increases permeability but may increase non-specific binding.
Electronic Effect
Weak Inductive (+I)
Weak Inductive (+I)
Similar electronic donation to the aromatic ring; minimal effect on pKa of N1/N3.
Metabolic Liability
Benzylic Methyl (-CH₃)
Benzylic Methylene (-CH₂-)
Critical : The ethyl methylene is highly susceptible to CYP450 benzylic hydroxylation.
Biological Performance Analysis
Kinase Inhibition (EGFR Context)
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition—a primary application for this scaffold—the C6 position points towards the solvent-accessible region of the ATP-binding pocket.
Methyl Variant : The 6-methyl group is small enough to avoid clashing with the "ceiling" of the ATP pocket. It provides a slight hydrophobic interaction that stabilizes binding compared to the unsubstituted (6-H) analog. It is often a preferred starting point for lead optimization.
Ethyl Variant : The 6-ethyl group extends further into the solvent front.
Pros: If the pocket is open (e.g., in certain mutant forms of kinases), the extra carbon can displace water molecules, leading to an entropy-driven gain in binding affinity.
Cons: In wild-type enzymes with rigid architectures, the ethyl group often encounters steric repulsion, reducing potency (IC50 increases).
Metabolic Stability & Toxicity
The 6-ethyl analog is generally less metabolically stable.
Methyl : Oxidation leads to a hydroxymethyl (-CH₂OH) and subsequently a carboxylic acid (-COOH). This is a slow clearance pathway.
Ethyl : The secondary benzylic carbon (-CH(OH)CH₃) is formed more rapidly. Furthermore, the ethyl group adds lipophilicity, which generally increases the compound's affinity for metabolic enzymes (lower metabolic stability).
Anti-Parasitic Activity (DHFR/Leishmania)
Research indicates that 6-alkyl quinazolines inhibit Dihydrofolate Reductase (DHFR).[1][2] In Leishmania studies, increasing lipophilicity at the 6-position (Methyl → Ethyl) often correlates with improved cellular uptake, provided the target enzyme can accommodate the bulk. However, solubility often drops with the ethyl analog, complicating formulation.
Experimental Protocols
Synthesis Workflow (SNAr Displacement)
Both compounds are synthesized via the same validated pathway, ensuring a controlled comparison.
Cyclization : Reflux the anthranilic acid derivative with urea at 180°C for 4 hours to yield the Quinazolin-4(3H)-one.
Chlorination : Treat the dione/one with POCl₃ and a catalytic amount of DMF. Reflux for 3-5 hours. Evaporate excess POCl₃ to obtain the 4-chloro-6-alkylquinazoline intermediate.
SNAr Displacement : Dissolve the chloro-intermediate in Isopropanol (IPA). Add 1.1 equivalents of the amine nucleophile (e.g., aniline for kinase inhibitors, or ammonia for the naked scaffold). Heat to 80°C for 2-6 hours.
Purification : Precipitate with water or purify via silica gel chromatography (DCM:MeOH gradient).
In Vitro Kinase Assay (FRET-based)
To objectively compare bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Steps:
Preparation : Dilute compounds (Methyl vs. Ethyl) in 100% DMSO (10-point dose-response, starting at 10 µM).
Incubation : Mix kinase (e.g., EGFR wt), substrate (biotinylated peptide), and ATP (at K_m concentration) in reaction buffer.
Reaction : Add compound solution. Incubate for 60 minutes at Room Temperature.
Detection : Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.
Readout : Measure fluorescence ratio (665 nm / 615 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations
EGFR Signaling Pathway Context
This diagram illustrates where these inhibitors act within the cellular signaling cascade.
Caption: The 4-aminoquinazoline scaffold competitively inhibits ATP binding at the intracellular domain of EGFR, halting the RAS/RAF/MEK proliferation cascade.
Comparative Synthesis & Testing Workflow
A logical flow for generating and validating these two analogs.
Caption: Parallel synthesis and evaluation pipeline. The critical divergence point is the starting anthranilic acid derivative.
References
Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 . National Institutes of Health (NIH). Available at: [Link]
Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines . Journal of Medicinal Chemistry (ACS). Available at: [Link]
Synthesis and anticancer activity of 4-aminoquinazoline derivatives . Russian Chemical Reviews. Available at: [Link]
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles . bioRxiv. Available at: [Link]
4-Aminoquinazoline | PubChem Compound Summary . PubChem. Available at: [Link]
Validating synthesis of 4-Amino-6-ethylquinazoline via melting point determination
Topic: Validating Synthesis of 4-Amino-6-ethylquinazoline via Melting Point Determination Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating Synthesis of 4-Amino-6-ethylquinazoline via Melting Point Determination
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Amino-6-ethylquinazoline is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various tyrosine kinase inhibitors (e.g., EGFR inhibitors). While high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are definitive for characterization, melting point (MP) determination remains the most rapid, cost-effective frontline method for validating synthetic success and assessing bulk purity.
This guide objectively compares the utility of Capillary Melting Point analysis against Differential Scanning Calorimetry (DSC) and spectroscopic methods. It provides a validated protocol for the synthesis and thermal characterization of 4-Amino-6-ethylquinazoline, emphasizing the thermodynamic principles that correlate lattice stability with chemical purity.
Comparative Analysis: Validation Methodologies
In the validation of 4-Amino-6-ethylquinazoline, relying solely on one analytical technique is a critical failure point. The table below compares MP determination against its primary alternatives (DSC and HPLC) to establish where it fits in the validation workflow.
Table 1: Comparative Performance of Validation Methodologies
Feature
Method A: Capillary Melting Point
Method B: Differential Scanning Calorimetry (DSC)
Method C: HPLC (Reverse Phase)
Primary Output
Melting Range ( – )
Heat Flow (mW), Enthalpy of Fusion ()
Retention Time, Area % (Purity)
Purity Sensitivity
Moderate (Detects >1-2% impurity via depression)
High (Detects eutectic impurities <0.5%)
Very High (Quantifies specific impurities)
Sample Required
< 5 mg
2–10 mg
< 1 mg (diluted)
Throughput
High (Rapid screening)
Low (30–60 min per run)
Medium (15–30 min per run)
Cost Efficiency
Excellent (Low CAPEX/OPEX)
Moderate (High instrument cost)
Low (High solvent/column costs)
Thermodynamic Insight
Qualitative (Lattice disruption)
Quantitative (Polymorphism, Crystallinity)
None (Solution phase only)
Best Use Case
In-process control (IPC), Quick batch release
Polymorph screening, Final QC
Quantitative assay, Impurity profiling
Expert Insight: While HPLC tells you how much impurity exists, MP tells you how that impurity affects the solid-state lattice. For a crystalline intermediate like 4-Amino-6-ethylquinazoline, a sharp MP (
range) is the fastest confirmation that the recrystallization successfully removed eutectic impurities.
Synthesis & Validation Protocol
The following protocol outlines the synthesis of 4-Amino-6-ethylquinazoline via Nucleophilic Aromatic Substitution (
) and its subsequent validation.
A. Synthesis of 4-Amino-6-ethylquinazoline
Precursor: 4-Chloro-6-ethylquinazoline (CAS: Custom/Analogous to 4-Cl-6,7-dimethoxy variants).
Reagent: Ammonia (7N in Methanol) or Ammonium Acetate.
Solvent: Isopropanol (IPA) or Ethanol.
Step-by-Step Workflow:
Charge: In a pressure tube, dissolve 4-Chloro-6-ethylquinazoline (1.0 eq) in Isopropanol (
).
Addition: Add Ammonia solution (5.0 eq) dropwise.
Reaction: Seal and heat to
for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
Workup: Cool to room temperature. The product, 4-Amino-6-ethylquinazoline, typically precipitates as a hydrochloride salt (if not neutralized) or free base depending on conditions.
Isolation: Filter the solid. Wash with cold ether to remove organic impurities.
Recrystallization (Critical for MP): Recrystallize from hot Ethanol/Water (9:1). Slow cooling is essential to form a stable crystal lattice for accurate MP determination.
B. Melting Point Determination Protocol
Instrument: Automated Optoelectronic Capillary System (e.g., Mettler Toledo MP90 or Büchi M-565).
Reference Standard: Validated sample of 4-Amino-6-ethylquinazoline (Expected MP range:
- Note: Quinazolines typically melt ; exact value must be established via DSC for the specific ethyl isomer).
Sample Prep: Dry the recrystallized solid under vacuum at
for 4 hours. Solvent inclusion (solvates) will artificially depress the MP (pseudo-melting).
Packing: Grind sample to a fine powder. Fill capillary to 3mm height. Compact via "tamping" to eliminate air pockets (air acts as an insulator, causing thermal lag).
Ramp Rate:
Fast Ramp:
to (Estimation).
Validation Ramp:
starting from .
Observation: Record
(first liquid meniscus) and (complete clarity).
Data Interpretation & Decision Logic
The melting point is a colligative property.[1] Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent, leading to Melting Point Depression .
Scenario A (Valid): Range is
(e.g., – ).
Conclusion: High crystallinity, purity likely
. Proceed to next step.
Scenario B (Impure): Range is
and depressed (e.g., – ).
Scenario C (Decomposition): Sample darkens/bubbles before melting.
Conclusion: Characteristic of amino-quinazolines.[2][3][4] Report as "
" (Decomposition Temperature).
Visualizing the Validation Logic
Figure 1: Decision tree for validating synthesis using melting point parameters.
Advanced Validation: The Role of DSC
When the capillary method yields ambiguous results (e.g., "softening" before melting), Differential Scanning Calorimetry (DSC) is required to distinguish between moisture loss , polymorphic transitions , and true melting .
For 4-Amino-6-ethylquinazoline:
Endotherm A (Low Temp): Broad peak
indicates residual solvent/water (Solvate).
Exotherm: Sharp peak prior to melting indicates crystallization of an amorphous fraction (metastable state).
Endotherm B (Melting): The integration of this peak (
) allows for purity calculation using the Van 't Hoff equation, which is impossible with capillary methods.
Figure 2: Differential Scanning Calorimetry (DSC) signal interpretation for solid-state characterization.
References
Menezes, J. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]
Büchi Labortechnik AG. (2023). "Melting Point Matters: The Key to Purity, Identification, and Quality Control." Buchi Blog. Available at: [Link]
TA Instruments. (2022). "Thermal Analysis of Pharmaceuticals: DSC vs TGA." Applications Library. Available at: [Link]
U.S. Pharmacopeia (USP). (2023). "USP <741> Melting Range or Temperature." USP-NF.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 84759, 4-Aminoquinazoline." PubChem. Available at: [Link]
Purity Verification of 4-Amino-6-ethylquinazoline: A Comparative Guide to Elemental Analysis & Alternatives
Senior Application Scientist Note: In the development of quinazoline-based kinase inhibitors, precise characterization of intermediates like 4-Amino-6-ethylquinazoline is non-negotiable. While High-Resolution Mass Spectr...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note:
In the development of quinazoline-based kinase inhibitors, precise characterization of intermediates like 4-Amino-6-ethylquinazoline is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to confirm bulk purity. This guide focuses on the "Gold Standard" of purity validation—Elemental Analysis (EA)—and compares its rigor against modern alternatives like Quantitative NMR (qNMR).
Part 1: The Theoretical Baseline (The "Gold Standard")
Before any experimental work, we must establish the stoichiometric baseline. For 4-Amino-6-ethylquinazoline , the calculation is derived from its molecular formula:
.
Stoichiometric Calculation
Carbon (C): 10 atoms
12.011 g/mol = 120.11 g/mol
Hydrogen (H): 11 atoms
1.008 g/mol = 11.088 g/mol
Nitrogen (N): 3 atoms
14.007 g/mol = 42.021 g/mol
Total Molecular Weight (MW):
Theoretical Composition Table
This table serves as your reference for the "Calculated" values in your final report.
Element
Atom Count
Mass Contribution ( g/mol )
Theoretical % (w/w)
Acceptance Limit ()
Carbon
10
120.11
69.34%
68.94% – 69.74%
Hydrogen
11
11.088
6.40%
6.00% – 6.80%
Nitrogen
3
42.021
24.26%
23.86% – 24.66%
Critical Insight: The high nitrogen content (~24%) makes this compound prone to "refractory nitride formation" during combustion, potentially leading to artificially low N-values if the combustion temperature is insufficient.
Part 2: Comparative Analysis of Analytical Methods
Why choose Combustion Analysis over HRMS or NMR? The following comparison evaluates "performance" based on the method's ability to detect bulk impurities (solvents, inorganic salts, water) in a sample of 4-Amino-6-ethylquinazoline.
Method A: Combustion Analysis (CHN)
Mechanism: Flash dynamic combustion at >950°C.
Status: The publication standard (J. Med.[1][2][3] Chem.).
Pros:
Orthogonality: It is the only method that measures weight-percent directly.
Inorganic Detection: If values are consistently low across C, H, and N, it indicates the presence of non-combustible inorganics (e.g., silica gel, sodium sulfate).
Cons:
Hygroscopicity Bias: Aminoquinazolines are hygroscopic. Absorbed water will inflate %H and decrease %C and %N, leading to false failures.
Mechanism: Integration of proton signals against a certified internal standard (e.g., Maleic acid).
Status: The modern "Problem Solver."
Pros:
Specificity: Can identify exactly what the impurity is (e.g., trapped Ethyl Acetate vs. Water).
Non-Destructive: Sample can be recovered.
Cons:
Setup Time: Requires precise weighing of internal standards.
Signal Overlap: Aromatic protons of quinazoline may overlap with standards.
Method C: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization and Time-of-Flight (TOF) detection.
Status: Identity confirmation only.
Performance Verdict:HRMS is NOT a substitute for EA. It confirms you made the molecule, but it cannot quantify if your sample is 95% product and 5% salt.
Summary: Performance Matrix
Feature
Combustion Analysis (CHN)
qNMR
HRMS
Bulk Purity
Excellent (Gold Standard)
Excellent
Poor (Qualitative only)
Impurity ID
Poor (Blind)
Excellent
Good
Water Sensitivity
High (Prone to error)
Low (Can separate H2O peak)
N/A
Required Sample
>2 mg (Destructive)
~10 mg (Recoverable)
<0.1 mg
Part 3: Experimental Protocols
Pre-Analysis Preparation (Crucial for Quinazolines)
Because 4-Amino-6-ethylquinazoline contains a basic amine and a heterocycle, it will trap atmospheric moisture and trace acids.
Recrystallization: Purify the crude solid using Ethanol/Water or Isopropanol.
Vacuum Drying:
Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.
Temperature: 50°C (Avoid melting; MP is critical).
Pressure: <5 mbar.
Duration: Minimum 12 hours.
Why: This removes surface water that causes the "High Hydrogen/Low Carbon" error in EA.
The Decision Workflow
Use this logic to determine if your batch is ready for biological testing or publication.
Caption: Decision Logic for validating quinazoline intermediates via Elemental Analysis.
Part 4: Data Interpretation & Troubleshooting
When you receive your results, compare them against the theoreticals derived in Part 1.
Scenario A: The "Perfect" Pass
Calc: C: 69.34, H: 6.40, N: 24.26
Found: C: 69.21, H: 6.45, N: 24.18
Result: All within
. The sample is pure.
Scenario B: The "Hydrate" Trap (Common)
Found: C: 66.50, H: 6.80, N: 23.10
Analysis: Carbon is down ~2.8%, Hydrogen is up. This suggests the sample is a hemi-hydrate (
).
Correction: Recalculate theoreticals including
in the formula (). If the new numbers match, report it as the hemi-hydrate. This is acceptable for publication if noted.
Scenario C: The "Silica" Fail
Found: C: 65.00, H: 6.00, N: 22.50
Analysis: All values are uniformly lower than theoretical.
Cause: Non-combustible contamination (Silica gel from the column).
Action: Do not trust this batch for biological data (IC50 will be inaccurate). Re-filter or run qNMR to quantify the %wt of silica.
References
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Guidelines for Authors (Purity). ACS Publications.[1][2][4][5] Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][8][4] Journal of Medicinal Chemistry.[1][2][3][6][5][9] Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Aminoquinazoline (Analog). PubChem.[10] Retrieved from [Link]
Newman, A., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[11] Journal of Pharmaceutical Sciences. Retrieved from [Link]
Executive Summary: The Precautionary Principle 4-Amino-6-ethylquinazoline is a specialized quinazoline derivative often utilized in kinase inhibitor research.[1][2] Unlike common reagents, specific Safety Data Sheets (SD...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precautionary Principle
4-Amino-6-ethylquinazoline is a specialized quinazoline derivative often utilized in kinase inhibitor research.[1][2] Unlike common reagents, specific Safety Data Sheets (SDS) for this exact ethyl-substituted analog are frequently unavailable in public repositories.[1][2]
Operational Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a Class 6.1 Toxic Substance and a Category 2 Skin/Eye Irritant , based on Structure-Activity Relationship (SAR) data from its closest analog, 4-Aminoquinazoline (CAS 15018-66-3).[1][2]
Immediate Disposal Method: High-Temperature Incineration via an approved hazardous waste contractor.[2] Do not dispose of down the drain or in municipal trash.
Chemical Profile & Hazard Prediction (SAR Analysis)
Note: As specific experimental data is limited, the following profile is derived from validated analogs (4-Aminoquinazoline and Quinazoline).
Parameter
Data / Prediction
Operational Implication
Chemical Structure
Quinazoline core + Amino group (-NH₂) + Ethyl group (-C₂H₅)
Nitrogen-rich; potential for NOx generation during combustion.[1][2]
Not Listed (P/U) ; Characterize as D001 (if ignitable) or Non-Specific Organic.[2]
Must be segregated as "Organic Chemical Waste."[2]
Personal Protective Equipment (PPE) Matrix
To ensure a self-validating safety system, PPE must be selected to create a redundant barrier against both particulate and solution-phase exposure.[1][2]
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[2]
This workflow is designed to prevent cross-contamination and ensure regulatory compliance (EPA/OSHA).
Phase 1: Waste Segregation & Characterization
Crucial Rule: Never mix 4-Amino-6-ethylquinazoline with oxidizers (e.g., Nitric Acid, Peroxides) or strong acids, as exothermic reactions may occur.[1][2]
Solid Waste:
Collect pure substance, contaminated weighing boats, and heavily soiled gloves.[1]
Container: Clear, heavy-duty polyethylene bag (minimum 4 mil) or a wide-mouth HDPE jar.
If dissolved in organic solvents (DMSO, Methanol, DCM): Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" streams depending on the solvent.[1]
Container: HDPE or Glass Winchester bottle with a vented cap.
Labeling: List all components (e.g., "Methanol 99%, 4-Amino-6-ethylquinazoline <1%").
Phase 2: Packaging & Storage[8]
Secondary Containment: Place all primary waste containers into a secondary tray capable of holding 110% of the volume.
Storage Location: Satellite Accumulation Area (SAA).[2] Keep cool, dry, and away from light.[1][3][6]
Time Limit: Do not store waste in the SAA for more than 3 days once the container is full.
Phase 3: Final Disposal Workflow (Visualized)
Figure 1: Decision tree for the segregation and disposal of 4-Amino-6-ethylquinazoline waste streams.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action minimizes exposure risks.
Scenario
Response Protocol
Minor Spill (<10g)
1. Evacuate immediate area. 2. Don full PPE (Goggles, Double Nitrile Gloves, N95).[1] 3. Cover with damp paper towels to prevent dust.[2] 4. Scoop into hazardous waste bag. 5. Clean surface with soap and water.[2][3][6][7]
Major Spill (>10g)
1. Evacuate lab; post "Do Not Enter" signs. 2. Contact EHS immediately. 3. Do not attempt cleanup without P100 respiratory protection.[2]
Skin Contact
Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[2][3][4][5][6][7][8]
Eye Contact
Flush with water for 15 minutes (lifting lids).[2][3][6] Seek medical attention.
References & Authority
The protocols above are synthesized from regulatory frameworks for organic amines and specific analog data.
PubChem. 4-Aminoquinazoline (Compound Summary). National Library of Medicine.[2]
[Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2]
[Link][1][2]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2]
[Link][1][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2]
[Link]
Personal protective equipment for handling 4-Amino-6-ethylquinazoline
Executive Summary & Risk Profile As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. 4-Amino-6-ethylquinazoline is a substituted quinazoline, a class structurally signif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. 4-Amino-6-ethylquinazoline is a substituted quinazoline, a class structurally significant in medicinal chemistry as a scaffold for tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1]
The Core Hazard:
Because this molecule contains the 4-aminoquinazoline pharmacophore , it must be treated not just as a chemical irritant, but as a potential bioactive agent .[1] The structural similarity to potent drugs implies it may possess biological activity even at low exposure levels.[1]
Operational Directive:
Adopt the ALARA (As Low As Reasonably Achievable) principle. Do not rely solely on the lack of a "Danger" signal word in generic databases.[1] Treat this substance as an Occupational Exposure Band (OEB) 3 compound (Potent/Toxic) until specific assay data proves otherwise.[1]
Hazard Analysis & PPE Decision Matrix
The following assessment synthesizes data from structural analogs (4-aminoquinazoline, CAS 15018-66-3) and general amine handling protocols.
Chemical Hazard Characteristics
Property
Hazard Description
Mechanism of Action
Physical State
Solid / Crystalline Powder
High risk of airborne particulate generation during weighing/transfer.[1]
Acidity/Basicity
Weak Organic Base
Potential for chemical burns or severe irritation to mucous membranes (eyes/lungs).[1]
Bioactivity
Kinase Inhibition Potential
Quinazolines can inhibit EGFR/VEGFR pathways; systemic absorption may affect cell signaling.[1]
Routes of Entry
Inhalation, Dermal, Ocular
Lipophilic ethyl group at C6 increases potential for dermal absorption compared to unsubstituted quinazoline.[1]
PPE Requirements (OEB 3 Standard)
Body Area
Standard PPE
Enhanced PPE (Recommended)
Rationale
Respiratory
N95 Mask
P100 Respirator or PAPR
N95 filters 95% of particles; P100 filters 99.97%.[1] For bioactive powders, maximal filtration is non-negotiable outside a fume hood.[1]
Dermal (Hands)
Single Nitrile
Double Nitrile (0.11mm min)
The ethyl group increases lipophilicity.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination.[1]
Ocular
Safety Glasses
Chemical Goggles
Dust particles can bypass safety glasses.[1] Basic amines cause rapid, protein-denaturing eye damage.[1]
Body
Lab Coat
Tyvek® Sleeves + Lab Coat
Prevents accumulation of bioactive dust on wrist cuffs, a common secondary contamination vector.[1]
Operational Workflow: Step-by-Step Protocol
This protocol is designed to isolate the user from the substance entirely.[1]
Phase 1: Pre-Operational Engineering Check[1]
Verify Airflow: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.
Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Substituted quinazolines are often static-prone, causing "flying powder" incidents.[1]
Waste Prep: Place a dedicated solid waste bag inside the hood to prevent moving contaminated waste through the lab.
Transfer: Never pour from a large drum. Use a clean, disposable spatula.[1]
Weighing:
Technique: Do not dump powder.[1] Tap the spatula gently against the weigh boat.[1]
Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, Ethanol) immediately after weighing within the hood.[1] Handling the substance as a liquid reduces inhalation risk significantly.[1]
Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol) before returning it to storage.[1] Discard the Kimwipe as hazardous waste.
Phase 4: Doffing (Removal)[1]
Outer Gloves: Remove inside the fume hood using the "beak" method (pinch outside, pull off inside-out).[1] Discard in hood waste.
Inspect: Check inner gloves for visible dust.[1] If clean, proceed to exit lab.
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Visualized Safety Logic
Diagram 1: PPE Selection & Risk Logic
This flowchart illustrates the decision-making process based on the physical state of the 4-Amino-6-ethylquinazoline.[1]
Caption: Decision matrix for selecting PPE based on the physical state of the quinazoline derivative. Note the escalation of controls for solids due to inhalation risks.[1]
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill outside the fume hood.
Caption: Step-by-step workflow for containing and cleaning a solid powder spill to prevent aerosolization.
Disposal & Deactivation
Waste Classification:
Treat all waste containing 4-Amino-6-ethylquinazoline as RCRA Hazardous Waste (Toxic/Irritant).[1]
Solid Waste: Weigh boats, contaminated gloves, and paper towels must be double-bagged in polyethylene bags (minimum 4 mil thickness).[1] Label as "Toxic Organic Solid."[1]
Liquid Waste: Mother liquors or cleaning solvents should be segregated into "Basic Organic Waste" streams.[1] Do not mix with oxidizers (e.g., Nitric acid) as amines can form unstable N-nitroso compounds or generate heat.[1]
Destruction: The preferred method of disposal is High-Temperature Incineration at a licensed facility.[1] This ensures the breakdown of the quinazoline ring system.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]